molecular formula C11H8BrN B1289391 3-(2-Bromophenyl)pyridine CAS No. 847264-30-6

3-(2-Bromophenyl)pyridine

Cat. No.: B1289391
CAS No.: 847264-30-6
M. Wt: 234.09 g/mol
InChI Key: XEQMSSLGEYCVDC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Bromophenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Bromophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQMSSLGEYCVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847264-30-6
Record name 3-(2-Bromophenyl)pyridine
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Foundational & Exploratory

Strategic Synthesis of 3-(2-Bromophenyl)pyridine: Chemoselectivity in Biaryl Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(2-Bromophenyl)pyridine Primary Application: Privileged scaffold for the synthesis of fused nitrogen heterocycles (e.g., aza-fluorenones, carbolines) and bidentate ligands for organometallic catalysis. Core Challenge: The synthesis requires a chemoselective cross-coupling. The target molecule contains a biaryl bond and an ortho-bromide. The synthetic strategy must construct the biaryl system without inserting palladium into the sensitive C–Br bond, which is prone to oxidative addition or protodehalogenation.

This guide details a robust, scalable protocol using site-selective Suzuki-Miyaura cross-coupling , exploiting the kinetic disparity between aryl-iodide and aryl-bromide bonds.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on the "Ortho-Halo Paradox": we need to install a biaryl bond next to a halogen without losing that halogen. A standard coupling between 3-bromopyridine and 2-bromophenylboronic acid is risky due to potential scrambling (homo-coupling) and lack of selectivity.

The Solution: Use 1-bromo-2-iodobenzene as the electrophile. The C–I bond (


) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (

), allowing the bromide to remain intact as a handle for future functionalization.
Visualization: Retrosynthetic Logic

Retrosynthesis cluster_logic Selectivity Logic Target Target: 3-(2-Bromophenyl)pyridine Disconnection Strategic Disconnection (Chemoselective Suzuki) Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 3-Pyridylboronic acid Disconnection->Precursor1 Precursor2 Electrophile: 1-Bromo-2-iodobenzene Disconnection->Precursor2 Logic C-I Bond (Reactive) vs C-Br Bond (Latent) Kinetic Control Required

Figure 1: Retrosynthetic breakdown highlighting the exploitation of differential halide reactivity.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Bromo-2-iodobenzene Electrophile1.00The limiting reagent. Controls chemoselectivity.
3-Pyridylboronic acid Nucleophile1.10Slight excess to drive conversion.
Pd(PPh₃)₄ Catalyst0.03-0.05Tetrakis(triphenylphosphine)palladium(0).

ligands are bulky enough to favor C-I insertion over C-Br.
Na₂CO₃ (2M aq) Base2.50Aqueous solution is critical for the transmetallation step.
DME or Toluene/EtOH Solvent-Dimethoxyethane (DME) offers excellent solubility for boronic acids.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [1]

  • Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Why: Pd(0) catalysts are oxygen-sensitive. Oxidation leads to Pd-black precipitation and reaction stalling.

  • Protocol: Evacuate and backfill with Argon (or Nitrogen) three times.

Step 2: Solvation & Degassing

  • Action: Add 1-bromo-2-iodobenzene (1.0 eq) and 3-pyridylboronic acid (1.1 eq) to the flask. Add DME (concentration ~0.2 M).

  • Action: Degas the solvent before adding the catalyst.

  • Technique: Sparge with Argon for 15-20 minutes.

  • Criticality: Oxygen accelerates the homocoupling of boronic acids (Suzuki-Miyaura side reaction) and deactivates the catalyst.

Step 3: Catalyst Addition & Reaction

  • Action: Add Pd(PPh₃)₄ (3-5 mol%) quickly against a positive flow of Argon.

  • Action: Add degassed 2M Na₂CO₃ solution.

  • Condition: Heat to 80°C (oil bath temperature). Do not reflux aggressively (100°C+) if using Toluene, as higher temperatures increase the risk of oxidative addition into the C–Br bond.

  • Monitoring: Monitor via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS. The starting iodide should disappear within 4-12 hours.

Step 4: Workup (The "Pyridyl Trick")

  • Observation: The reaction mixture is biphasic and dark.

  • Standard Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Expert Purification (Acid-Base Extraction):

    • Extract the organic layer with 1M HCl (3x). The pyridine product will protonate and move to the aqueous layer. Neutral impurities (e.g., unreacted halides, phosphine oxides) remain in the organic layer.

    • Discard the organic layer (or save for recovery of byproducts).

    • Basify the aqueous acidic layer carefully with 6M NaOH or solid Na₂CO₃ until pH > 10. The product will precipitate or oil out.

    • Extract the now-basic aqueous layer with DCM or EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

Part 3: Mechanistic Insights & Visualization

The success of this reaction depends on the Oxidative Addition step. The rate constant (


) for Pd(0) insertion into C–I is orders of magnitude higher than C–Br.
Visualization: The Chemoselective Catalytic Cycle

CatalyticCycle cluster_offpath Avoided Pathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST at C-I) Pd0->OxAdd 1-Bromo-2-iodobenzene BadPath Oxidative Addition at C-Br (Slow) Pd0->BadPath High T or Active Ligands Complex1 Ar-Pd(II)-I (Br is untouched) OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 3-(2-Bromophenyl)pyridine RedElim->Product

Figure 2: Catalytic cycle demonstrating the kinetic preference for C-I insertion, preserving the C-Br bond.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Catalyst PoisoningPyridines can coordinate to Pd. Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂ , which is more resistant to coordination.
De-bromination Hydride Source"Protodehalogenation" occurs if the reaction runs too long in alcohols. Switch solvent to DME/Water or THF/Water (exclude Ethanol).
Bis-coupling Over-reactionThe product (Ar-Br) reacts with excess boronic acid. Ensure strictly 1.05-1.10 eq of boronic acid. Do not use large excess. Keep temp < 90°C.
Black Precipitate Pd AggregationOxygen leak or insufficient ligand. Add extra

(10 mol%) to stabilize the Pd species.

References

  • General Suzuki-Miyaura Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Chemoselectivity (I vs Br): Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Discusses oxidative addition rates: I > Br >> Cl).

  • Synthesis of Pyridyl-Biaryls: Li, J. J.; Gribble, G. W. Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier, 2000 . (Foundational text on handling pyridine poisoning in Pd-couplings).

  • Acid-Base Extraction for Pyridines: "Separation of Acidic, Basic and Neutral Compounds." Magritek Application Notes. (General protocol validation for pyridine purification).

Sources

1H NMR spectrum of 3-(2-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Bromophenyl)pyridine

Introduction

3-(2-Bromophenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key structural motif or synthetic intermediate. Its value lies in the distinct electronic and steric properties conferred by its two interconnected aromatic rings: a pyridine ring, which can act as a ligand or hydrogen bond acceptor, and a bromophenyl ring, which is primed for further functionalization through cross-coupling reactions.

Accurate structural elucidation is paramount in the development of molecules containing this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose. It provides unambiguous, atom-specific information about the chemical environment, connectivity, and spatial relationships of protons within the molecule. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the ¹H NMR spectrum of 3-(2-Bromophenyl)pyridine, blending theoretical principles with practical, field-proven insights for its acquisition and interpretation.

Section 1: Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum of 3-(2-Bromophenyl)pyridine is best understood by dissecting the molecule into its two constituent aromatic systems: the 3-substituted pyridine ring and the 1,2-disubstituted (ortho) bromophenyl ring. The free rotation around the C-C single bond connecting the two rings averages the environments, resulting in a single set of signals for eight distinct aromatic protons.

The Pyridine Spin System

The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. This generally causes its protons to resonate at a lower field (higher ppm) compared to those of benzene.[1] The protons on a 3-substituted pyridine ring (labeled H-2, H-4, H-5, and H-6) form a complex ABCD spin system.

  • H-2 & H-6 : These protons are adjacent to the nitrogen atom, placing them in the most electron-deficient environment. Consequently, they are the most deshielded and appear furthest downfield.[2] H-2 is typically a sharp singlet or a narrow doublet of doublets, while H-6 shows coupling to H-5 (ortho) and H-4 (meta).

  • H-4 & H-5 : These protons reside in the more shielded region of the pyridine ring relative to H-2 and H-6. H-4 will be coupled to H-5 (ortho) and H-6 (meta), while H-5 is coupled to H-4 and H-6 (ortho and meta, respectively).

The Bromophenyl Spin System

The bromophenyl moiety constitutes another ABCD spin system (protons labeled H-3', H-4', H-5', and H-6'). The chemical shifts are governed by the inductive (-I) and mesomeric (+M) effects of the bromine atom and the anisotropic effect of the pyridine ring.

  • Electron-Withdrawing Nature : Bromine's electronegativity deshields adjacent protons.

  • Anisotropic Effects : The ring current of one aromatic ring can shield or deshield protons on the neighboring ring depending on the molecule's preferred conformation in solution. Protons on the bromophenyl ring are expected to resonate in the typical aromatic region, generally between 7.0 and 7.8 ppm.[3]

Predicted Spectral Data

Based on the analysis of substituent effects and data from analogous compounds like 3-phenylpyridine[2] and bromobenzene[3], a predicted ¹H NMR spectrum for 3-(2-Bromophenyl)pyridine in CDCl₃ at 400 MHz is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.85 - 8.95d (doublet) or ddJ ≈ 2.3 Hz1H
H-68.60 - 8.70dd (doublet of doublets)J ≈ 4.8, 1.7 Hz1H
H-47.85 - 7.95ddd (doublet of doublet of doublets)J ≈ 7.9, 2.3, 1.7 Hz1H
H-6'7.65 - 7.75ddJ ≈ 8.0, 1.2 Hz1H
H-57.35 - 7.45ddJ ≈ 7.9, 4.8 Hz1H
H-3'7.35 - 7.45ddJ ≈ 7.6, 1.7 Hz1H
H-4'7.30 - 7.40td (triplet of doublets)J ≈ 7.5, 1.2 Hz1H
H-5'7.15 - 7.25tdJ ≈ 7.6, 1.7 Hz1H

Note: The exact chemical shifts and coupling constants can vary with solvent and spectrometer field strength. Overlap between signals, particularly in the 7.15-7.45 ppm region, is highly probable.

Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol outlines a self-validating methodology for acquiring a high-quality ¹H NMR spectrum suitable for unambiguous structural confirmation. The causality behind key parameter choices is explained to ensure adaptability and robustness.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 3-(2-Bromophenyl)pyridine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering good solubility and a minimal solvent signal at 7.26 ppm.

    • Action: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Causality: TMS provides a sharp, inert reference signal from which all other chemical shifts are measured, ensuring accuracy and reproducibility across different instruments.

    • Action: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Setup (400 MHz Spectrometer or higher):

    • Action: Insert the sample into the spectrometer's magnet.

    • Action: Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Causality: The lock system compensates for magnetic field drift over time, ensuring high resolution and spectral stability during the experiment.

    • Action: Shim the magnetic field to optimize its homogeneity. Monitor the lock signal or the TMS peak shape to achieve a sharp, symmetrical peak.

    • Causality: Shimming is critical for maximizing spectral resolution, which is necessary to resolve fine-coupling patterns (e.g., small meta or para couplings).

  • Acquisition Parameter Optimization:

    • Action: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Action: Use a standard 30° or 45° pulse angle.

    • Causality: A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.

    • Action: Set the acquisition time to 2-4 seconds.

    • Causality: A longer acquisition time improves digital resolution, which is essential for accurately measuring coupling constants.

    • Action: Set the relaxation delay (d1) to 1-2 seconds.

    • Causality: This delay allows the protons to return to their equilibrium state between pulses, ensuring that the resulting peak integrations are quantitative.

    • Action: Set the number of scans to 16 or 32.

    • Causality: Signal averaging increases the signal-to-noise ratio (S/N), making it easier to detect broad signals or small impurities.

  • Data Processing:

    • Action: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Action: Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Action: Apply a baseline correction to obtain a flat baseline.

    • Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Action: Integrate all peaks to determine the relative number of protons for each signal. The total integration of the aromatic region should correspond to 8 protons.

    • Action: Pick all peaks and analyze their multiplicities and coupling constants to perform the final structural assignment.

Section 3: Visualization of Key Relationships

Diagrams are essential for visualizing both the experimental process and the molecular-level interactions that give rise to the NMR spectrum.

Experimental Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis a Weigh Sample (5-10 mg) b Dissolve in CDCl3 + TMS a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Set Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correct g->h i Calibrate, Integrate, Assign h->i

Caption: High-level workflow for acquiring the ¹H NMR spectrum.

Proton Numbering and Key Spin-Spin Couplings

Caption: Key ortho- and meta-coupling relationships in 3-(2-Bromophenyl)pyridine.

Conclusion

The ¹H NMR spectrum of 3-(2-Bromophenyl)pyridine is complex, featuring two distinct yet overlapping ABCD spin systems corresponding to its heterocyclic and carbocyclic rings. A thorough understanding of fundamental principles, including chemical shift theory and spin-spin coupling, allows for a confident and accurate prediction and interpretation of the spectrum. Protons adjacent to the pyridine nitrogen (H-2 and H-6) are characteristically shifted downfield, serving as key diagnostic signals. By following a robust experimental protocol, researchers can acquire high-resolution data that, when properly processed and analyzed, provides unequivocal verification of the molecule's structure, paving the way for its successful application in research and development.

References

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. (While a specific URL for the book isn't possible, information on bromobenzene shifts is widely available in standard NMR texts and databases like the one referenced in the search results: NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. (2020, April 7). YouTube. Retrieved from [Link]

Sources

A Theoretical and Predictive Analysis of 3-(2-Bromophenyl)pyridine: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2-Bromophenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted biaryl system, its unique electronic and steric properties, governed by the interplay between an electron-deficient pyridine ring and an ortho-substituted bromophenyl moiety, make it a valuable scaffold for targeted synthesis. This technical guide provides an in-depth theoretical analysis of its core properties, moving beyond simple data reporting to explain the causality behind its predicted behavior. We will explore its molecular structure, predict its spectroscopic signatures, and delve into its electronic landscape using the principles of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential by understanding its fundamental theoretical characteristics.

Molecular Structure and Physicochemical Profile

The foundational properties of 3-(2-Bromophenyl)pyridine dictate its behavior in both chemical and biological systems. Its identity is established by its chemical formula and molecular weight, which are fundamental for any quantitative study.

PropertyValueSource
Chemical Formula C₁₁H₈BrN[1]
Molecular Weight 234.09 g/mol [2][3]
Monoisotopic Mass 232.98401 Da[1][2][3]
IUPAC Name 3-(2-bromophenyl)pyridineN/A
SMILES C1=CC=C(C(=C1)C2=CN=CC=C2)Br[1]
InChI Key XEQMSSLGEYCVDC-UHFFFAOYSA-N[1]
Predicted XlogP 3.2[1][3]
Conformational Analysis: The Impact of Steric Hindrance

Unlike its isomer, 3-(3-bromophenyl)pyridine, the ortho positioning of the bromine atom in 3-(2-bromophenyl)pyridine introduces significant steric hindrance. This repulsion between the bulky bromine atom and the proximal hydrogen on the pyridine ring forces the two aromatic rings out of plane. Consequently, the molecule is predicted to adopt a non-planar, twisted conformation in its ground state. This dihedral angle between the phenyl and pyridine rings is a critical structural parameter that influences the degree of π-system conjugation, which in turn affects the molecule's electronic and optical properties. This twisting distinguishes it from many bipyridine systems and is a key consideration for its application as a ligand in coordination chemistry or as a pharmacophore where specific 3D geometry is paramount.[4][5]

Figure 1: 2D structure of 3-(2-Bromophenyl)pyridine.

Predicted Spectroscopic Signatures for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[6]

  • ¹H NMR: The proton spectrum is expected to be complex, with all eight aromatic protons appearing in distinct regions.

    • Pyridine Ring Protons: The protons on the electron-deficient pyridine ring will be deshielded and appear at higher chemical shifts (downfield), likely between 7.0 and 9.0 ppm.[7] The proton ortho to the nitrogen (at C6) will be the most downfield.

    • Phenyl Ring Protons: The protons on the bromophenyl ring will appear in the typical aromatic region (7.0-8.0 ppm). The ortho-bromo substituent will induce specific shifts and complex splitting patterns (multiplets) due to coupling between adjacent protons.

  • ¹³C NMR: The carbon spectrum will show 11 distinct signals for the aromatic carbons.

    • The carbon atom directly bonded to the bromine (C2' of the phenyl ring) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

    • Carbons of the pyridine ring will have chemical shifts characteristic of this heterocycle, with carbons adjacent to the nitrogen appearing further downfield.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.[9] For 3-(2-Bromophenyl)pyridine, the following characteristic absorption bands are predicted:

  • Aromatic C-H Stretch: A series of sharp bands just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Strong to medium intensity bands in the 1400-1610 cm⁻¹ region, characteristic of the aromatic rings. The C=N stretch of the pyridine ring is a key identifier.[10]

  • C-Br Stretch: A strong band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns. Based on predictive models, the following adducts and their mass-to-charge ratios (m/z) are expected in high-resolution mass spectrometry.[1] The presence of bromine would be confirmed by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

AdductPredicted m/z
[M+H]⁺ 233.99129
[M+Na]⁺ 255.97323
[M]⁺ 232.98346

Theoretical Electronic Properties and Reactivity

The true potential of 3-(2-Bromophenyl)pyridine in drug design and materials science is unlocked by understanding its electronic structure. We can predict these properties using Density Functional Theory (DFT), a robust computational method for studying molecules.[11][12]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.

  • HOMO: This orbital represents the region of highest electron density, from which the molecule is most likely to donate electrons. Due to the electron-donating (by resonance) and withdrawing (by induction) nature of the bromine atom, the HOMO is predicted to be primarily localized on the bromophenyl ring .

  • LUMO: This orbital is the most likely to accept electrons. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Therefore, the LUMO is expected to be localized predominantly on the pyridine ring .

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap suggests the molecule is more polarizable and reactive. The presence of the bromine substituent is expected to slightly reduce the HOMO-LUMO gap compared to an unsubstituted phenylpyridine.[11]

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution across the molecule, highlighting regions prone to electrostatic interactions.

  • Nucleophilic Site: A region of strong negative potential (typically colored red) is predicted around the lone pair of the pyridine nitrogen atom . This is the primary site for protonation, hydrogen bonding, and coordination to metal centers.

  • Electrophilic Sites: Regions of positive potential (blue) are expected around the hydrogen atoms. Furthermore, the bromine atom exhibits a phenomenon known as a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-Br bond. This allows it to act as a halogen bond donor, an increasingly important non-covalent interaction in drug design and crystal engineering.

Implied Chemical Reactivity

The theoretical electronic properties provide a roadmap for the molecule's reactivity:

  • Cross-Coupling Reactions: The C-Br bond is the most synthetically versatile site, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions.[13][14] This allows for the straightforward introduction of diverse functional groups at this position.

  • Coordination Chemistry: The nucleophilic nitrogen atom makes 3-(2-Bromophenyl)pyridine an excellent monodentate ligand for transition metals, forming stable complexes with interesting photophysical and catalytic properties.[5]

  • Nucleophilic Aromatic Substitution: While less common for pyridine itself, the electron-deficient nature of the ring means it could potentially undergo nucleophilic attack under harsh conditions, especially if further activated.

Methodologies for Synthesis and Analysis

To ensure the practical utility of this guide, we provide standardized, field-proven protocols for both the synthesis and computational analysis of 3-(2-Bromophenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

The Suzuki-Miyaura coupling is the most reliable and high-yielding method for synthesizing C(sp²)-C(sp²) bonds, making it ideal for producing 3-(2-Bromophenyl)pyridine.[15][16]

Objective: To synthesize 3-(2-Bromophenyl)pyridine from 3-bromopyridine and 2-bromophenylboronic acid.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reactant Addition: Add 3-bromopyridine (1.0 equivalent) to the mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(2-Bromophenyl)pyridine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

synthesis_workflow start Reactor Setup (Inert Atmosphere) reagents Add Boronic Acid, Pd Catalyst, Base start->reagents solvent Add Degassed Dioxane/Water reagents->solvent reactant Add 3-Bromopyridine solvent->reactant reaction Heat to 80-100 °C (4-12h) reactant->reaction workup Aqueous Workup (EtOAc Extraction) reaction->workup purify Column Chromatography workup->purify validate Spectroscopic Analysis (NMR, MS) purify->validate

Figure 2: Workflow for Suzuki-Miyaura Synthesis.
Protocol: DFT-Based Computational Analysis

This protocol describes a self-validating system for theoretically determining the properties discussed in this guide.

Objective: To calculate the structural, electronic, and spectroscopic properties of 3-(2-Bromophenyl)pyridine.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Step-by-Step Methodology:

  • Structure Input: Build the 3D structure of 3-(2-Bromophenyl)pyridine in the software's molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable level of theory is B3LYP with a 6-31G(d,p) basis set. This step is crucial for obtaining accurate properties.[11]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the predicted IR spectrum.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation. Request the output of molecular orbitals (for HOMO/LUMO visualization), Mulliken or NBO population analysis (for atomic charges), and the molecular electrostatic potential (MEP).

  • NMR Prediction: Perform an NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C chemical shifts.

  • Data Analysis: Visualize the output. Plot the HOMO and LUMO surfaces. Map the MEP onto the electron density surface. Analyze the predicted bond lengths, bond angles, and the critical dihedral angle between the rings. Compare predicted spectra with experimental data if available.

computational_workflow start Build 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq props Single-Point Calculation (HOMO, LUMO, MEP) freq->props analysis Data Visualization & Analysis freq->analysis Predicted IR nmr NMR Calculation (GIAO Method) props->nmr nmr->analysis

Figure 3: Workflow for DFT Computational Analysis.

Conclusion

3-(2-Bromophenyl)pyridine presents a compelling profile for advanced chemical research. Its theoretical properties—a twisted inter-ring conformation, distinct electronic segregation between the two aromatic systems, and multiple sites for synthetic modification—make it a highly versatile building block. The nucleophilic pyridine nitrogen offers a handle for coordination and supramolecular chemistry, while the reactive C-Br bond serves as a linchpin for constructing more complex molecules via cross-coupling. This guide provides the foundational theoretical knowledge and practical protocols necessary for researchers to confidently incorporate 3-(2-Bromophenyl)pyridine into their discovery programs, enabling the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Technical Profile of 3-(3-Bromophenyl)pyridine (CAS 4422-32-6). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-bromophenyl)pyridine (C11H8BrN). Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromophenyl)pyridine. Retrieved from [Link]

  • Lummis, P. A., et al. (2010). [Fe(2,2′-bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. Inorganic Chemistry.
  • ResearchGate. (2013). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Retrieved from [Link]

  • Ahmad, A., et al. (2021). Synthesis, characterization, and computational study of copper bipyridine complex [Cu (C18H24N2) (NO3)2] to explore its functional properties. PubMed.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • Adejoro, I. A., & Adeboye, M. K. (2020).
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Indian Academy of Sciences. (n.d.). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Rinehart, J. D., & Sanford, M. S. (2021). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC - NIH.
  • University of Wisconsin–Madison. (n.d.). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][2][13]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds. Organic Letters.

  • MDPI. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes.
  • PubChem. (n.d.). 2-(2-Bromophenyl)pyridine. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H NMR (300 MHz, DMSO-d6, 298 K, TMS): 9. Retrieved from [Link]

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An In-depth Technical Guide to the Electronic Properties of Bromophenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bromophenylpyridines in Modern Chemistry

Bromophenylpyridines, a class of heterocyclic compounds, stand at the crossroads of materials science, medicinal chemistry, and organic synthesis. Their unique molecular architecture, which combines the electron-withdrawing nature of the pyridine ring with the tunable electronic properties of a substituted phenyl group, makes them highly versatile building blocks. The position of the bromine atom on the phenyl ring and the point of attachment to the pyridine moiety give rise to a variety of isomers, each with a distinct electronic profile. This guide provides a comprehensive exploration of the electronic properties of these isomers, offering insights for researchers, scientists, and drug development professionals. Understanding these properties is crucial for the rational design of novel organic light-emitting diodes (OLEDs), pharmaceuticals, and complex molecular architectures.

The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, making bromophenylpyridines key intermediates in the synthesis of more complex molecules with tailored electronic and photophysical characteristics. The inherent asymmetry and dipole moment of these molecules also play a critical role in their solid-state packing and intermolecular interactions, which in turn influence the bulk material properties.

This guide will delve into the theoretical and experimental methodologies used to characterize the electronic landscape of bromophenylpyridine isomers, providing both foundational knowledge and practical protocols.

Theoretical Framework: Understanding the Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic properties of bromophenylpyridine isomers. These theoretical calculations offer insights into molecular geometries, dipole moments, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO) and the Energy Gap

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO energy level is associated with the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies a more reactive and less stable molecule that will absorb light at longer wavelengths.

While direct, comparative experimental data for the parent bromophenylpyridine isomers is not abundant in readily available literature, theoretical studies on related, more complex structures provide valuable insights. For example, a DFT study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV[1]. Another theoretical investigation on 3-bromo-2-hydroxypyridine reported a calculated HOMO-LUMO gap of approximately 5.4 eV[2]. These values, typical for such aromatic systems, indicate significant stability.

The position of the bromine atom (ortho, meta, para) on the phenyl ring and the linkage position to the pyridine ring are expected to modulate the HOMO and LUMO energy levels. Electron-withdrawing or -donating substituents on the pyridine ring can further tune these properties.

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Dipole Moment

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. In bromophenylpyridines, the electronegative nitrogen atom in the pyridine ring and the bromine atom on the phenyl ring are the primary contributors to the overall dipole moment. The magnitude and direction of the dipole moment are highly dependent on the relative positions of these atoms.

For instance, in para-substituted isomers, the dipole moments of the bromo and pyridyl groups may either reinforce or partially cancel each other, depending on their relative orientation. In contrast, ortho and meta isomers will exhibit different vector sums of these bond dipoles, leading to distinct overall molecular dipole moments. This property is crucial as it influences solubility, intermolecular interactions, and the alignment of molecules in electric fields, which is particularly relevant for applications in organic electronics.

While extensive experimental data for the parent isomers is scarce, the principles of vector addition of bond dipoles can be used to predict the relative order of dipole moments among the isomers.

Experimental Characterization of Electronic Properties

A suite of experimental techniques is employed to probe the electronic properties of bromophenylpyridine isomers, providing empirical data that complements and validates theoretical predictions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of molecules. By measuring the potentials at which a compound is oxidized and reduced, we can estimate the HOMO and LUMO energy levels, respectively. The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level.

Studies on related pyridine derivatives have shown that the introduction of electron-withdrawing or -donating groups can systematically shift these redox potentials[3]. For bromophenylpyridine isomers, the position of the bromine atom is expected to have a discernible effect on the redox potentials.

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Analyte Solution: Prepare a dilute solution (typically 1-5 mM) of the bromophenylpyridine isomer in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • De-aeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential between a suitable range to encompass the oxidation and reduction events of the compound. The scan rate is typically set between 50 and 200 mV/s.

  • Data Analysis: Determine the onset potentials for oxidation and reduction from the resulting voltammogram. These values can then be used to calculate the HOMO and LUMO energy levels using empirical formulas that reference a standard compound, such as ferrocene.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare Electrolyte & Analyte Solution deaeration De-aerate with Inert Gas prep_sol->deaeration cell Assemble 3-Electrode Electrochemical Cell deaeration->cell scan Apply Potential Scan (Cyclic Voltammetry) cell->scan voltammogram Obtain Voltammogram (Current vs. Potential) scan->voltammogram analysis Determine Oxidation & Reduction Potentials voltammogram->analysis

Caption: Experimental workflow for cyclic voltammetry.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to electronic transitions, typically from the HOMO to the LUMO. The energy of this transition provides an estimate of the optical band gap. As the extent of conjugation in a molecule increases, the λmax shifts to longer wavelengths (a bathochromic or red shift)[4].

Photoluminescence (or fluorescence) spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process.

For bromophenylpyridine isomers, the position of the bromo- and pyridyl- groups influences the extent of π-conjugation and the intramolecular charge transfer (ICT) character of the electronic transitions, leading to distinct absorption and emission spectra. Studies on isomeric donor-acceptor systems have demonstrated that positional changes can significantly alter the photophysical properties, including emission color and quantum yield[5].

  • Sample Preparation: Prepare dilute solutions of the bromophenylpyridine isomers in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax for UV-Vis measurements. For fluorescence measurements, more dilute solutions are often used to avoid concentration-quenching effects.

  • UV-Vis Measurement:

    • Record a baseline spectrum of the pure solvent in a cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λmax and the absorbance at this wavelength.

  • Photoluminescence Measurement:

    • Excite the sample at or near its λmax.

    • Record the emission spectrum over a range of longer wavelengths.

    • Determine the wavelength of maximum emission.

    • To determine the fluorescence quantum yield, a standard with a known quantum yield is typically measured under the same conditions for comparison.

Comparative Analysis of Bromophenylpyridine Isomers

The electronic properties of bromophenylpyridine isomers are a direct consequence of the interplay between the electron-donating/withdrawing character of the substituents and their relative positions.

Property2-Bromophenylpyridine (ortho)3-Bromophenylpyridine (meta)4-Bromophenylpyridine (para)
Expected Dipole Moment Likely high due to proximity and non-linear alignment of bond dipoles.Intermediate dipole moment.Dependent on the relative orientation of the pyridine nitrogen; can be lower or higher than the meta isomer.
Expected HOMO-LUMO Gap May be influenced by steric interactions affecting planarity.Generally expected to have a relatively larger gap.Likely to have the smallest gap due to extended conjugation.
Expected Redox Potentials Oxidation and reduction may be sterically hindered.Intermediate redox potentials.More easily reduced due to effective conjugation with the electron-withdrawing pyridine ring.
Expected λmax (UV-Vis) May be blue-shifted if steric hindrance reduces conjugation.Intermediate absorption wavelength.Expected to be the most red-shifted due to extended conjugation.

Note: This table presents expected trends based on general principles of organic electronics, as direct comparative experimental data for the parent isomers is limited in the available literature.

A study on donor-acceptor molecules featuring a pyridine ring demonstrated that para-isomers generally exhibit stronger electron-accepting ability and more red-shifted absorption and emission spectra compared to their ortho and meta counterparts, which is consistent with more effective intramolecular charge transfer in the extended conjugated system[5].

Applications in Drug Development and Materials Science

The tunable electronic properties of bromophenylpyridine isomers make them valuable in various applications:

  • OLEDs: The ability to tune the HOMO-LUMO gap and photoluminescence properties is critical for developing efficient and color-pure emitters for OLEDs. By selecting the appropriate isomer and further functionalizing the molecule, materials with desired emission colors can be synthesized.

  • Pharmaceuticals: The dipole moment and charge distribution of a molecule are key determinants of its interaction with biological targets. The isomeric purity of a bromophenylpyridine intermediate can therefore be crucial in the synthesis of a drug molecule to ensure the correct binding affinity and pharmacological activity.

  • Organic Semiconductors: The HOMO and LUMO levels determine the charge injection and transport properties of organic materials. Bromophenylpyridines can be incorporated into larger conjugated systems to create materials with specific semiconducting properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

The electronic properties of bromophenylpyridine isomers are intricately linked to their molecular structure. While a comprehensive experimental dataset for the parent isomers remains to be fully compiled in the literature, theoretical calculations and studies on related derivatives provide a strong framework for understanding the structure-property relationships. The strategic selection of a particular isomer allows for the fine-tuning of the dipole moment, HOMO-LUMO energy levels, and photophysical characteristics. This tunability is paramount for the application of these versatile building blocks in the development of advanced materials and pharmaceuticals. Further systematic experimental investigation into the parent isomers would be highly valuable to the scientific community, providing a foundational dataset for the future design of complex functional molecules.

References

  • Wang, Y., et al. (2020). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. Polymers (Basel). Available at: [Link]

  • Al-Buriahi, M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules. Available at: [Link]

  • Eryazici, I., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • McClellan, A. L. (1963). Tables of Experimental Dipole Moments. W. H. Freeman. Available at: [Link]

  • Garrido, J., et al. (2022). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules. Available at: [Link]

  • Ivanova, D. I., et al. (2015). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A comparison of the pentaammine(pyridyl)ruthenium(II) and 4-(dimethylamino)phenyl groups as electron donors for quadratic non-linear optics. (2001). Chemical Communications. Available at: [Link]

  • Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. (n.d.). ResearchGate. Available at: [Link]

  • Trivedi, S. K., et al. (2017). Theoretical Study of (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol Using Density Functional Theory. International Journal of Physics and Research. Available at: [Link]

  • Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in Brief. Available at: [Link]

  • Zhang, Y., et al. (2011). Comparative study of structural and electronic properties of Cu-based multinary semiconductors. Physical Review B. Available at: [Link]

  • Sanyal, A., et al. (1999). Comparative study of photophysical properties of isomeric tetrapyridyl- and tetra-(N-hexadecylpyridiniumyl) porphyrins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Heinze, J. (1984). Cyclic Voltammetry—“Electrochemical Spectroscopy”. Angewandte Chemie International Edition in English. Available at: [Link]

  • Coe, B. J., et al. (2001). A comparison of the pentaammine(pyridyl)ruthenium(II) and 4-(dimethylamino)phenyl groups as electron donors for quadratic non-linear optics. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Burrows, H. D., et al. (2008). Photophysical studies of the trans to cis isomerization of the push-pull molecule: 1-(pyridin-4-yl)-2-(N-methylpyrrol-2-yl)ethene (mepepy). The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, C., et al. (1991). Dipole Moments of Some Phenyl and Chlorophenyl Phosphorus-Halogen Compounds. ChemInform. Available at: [Link]

  • Filimonov, D. A., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki, T., et al. (2023). Synthesis of pyridine-based push-pull chromophores via [2 + 2] cycloaddition-retroelectrocyclization and their p-doping performance in poly(3-hexylthiophene-2,5-diyl). Tokyo University of Science. Available at: [Link]

  • Zhang, Y., et al. (2011). Comparative study of structural and electronic properties of Cu-based multinary semiconductors. Semantic Scholar. Available at: [Link]

  • Mary, Y. S., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India. Available at: [Link]

  • Aurora Chemistry for everyone. (2020, October 4). Among Ortho, Meta and Para dichlorobenzene, Which one has higher dipole moment? [Video]. YouTube. Available at: [Link]

  • Cook, T. R., et al. (2023). Exploring the Emergent Redox Chemistry of Pd(II) Nodes with Pendant Ferrocenes: From Precursors, through Building Blocks, to Self-Assemblies. Inorganics. Available at: [Link]

  • Das, D., et al. (2010). Metal–organic frameworks derived from bis-pyridyl-bis-amide ligands : Effect of positional isomerism of the ligands, hydrogen bonding backbone, counter anions on the supramolecular structures and selective crystallization of the sulfate anion. CrystEngComm. Available at: [Link]

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Methodological & Application

The Versatile Scaffold: 3-(2-Bromophenyl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenyl-Pyridine Motif

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have rendered it a cornerstone in medicinal chemistry.[1] When coupled with a phenyl group, the resulting phenyl-pyridine motif offers a three-dimensional vector for molecular elaboration, enabling precise interactions with biological targets. The strategic introduction of a bromine atom, as seen in 3-(2-Bromophenyl)pyridine, further enhances its utility, providing a reactive handle for a myriad of cross-coupling reactions. This application note will provide a detailed exploration of 3-(2-Bromophenyl)pyridine as a key building block in medicinal chemistry, with a focus on its synthesis and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Synthesis of 3-(2-Bromophenyl)pyridine: A Protocol Grounded in Suzuki-Miyaura Coupling

The construction of the biaryl bond in 3-(2-Bromophenyl)pyridine is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile platform for the formation of carbon-carbon bonds.[3] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5]

Protocol: Synthesis of 3-(2-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol outlines a general and efficient method for the synthesis of 3-(2-Bromophenyl)pyridine from 3-bromopyridine and (2-bromophenyl)boronic acid.

Materials:

  • 3-Bromopyridine

  • (2-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq), (2-bromophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-(2-Bromophenyl)pyridine as a pure compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the oxidative addition of the aryl bromide.[1]

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation.[1]

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base, facilitating the reaction. Degassing the water is essential to prevent oxidation of the catalyst.

  • Inert Atmosphere: The exclusion of oxygen is critical to maintain the catalytic activity of the palladium complex throughout the reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 3-Bromopyridine p1 3-(2-Bromophenyl)pyridine r1->p1 Suzuki-Miyaura Coupling r2 (2-Bromophenyl)boronic acid r2->p1 re1 Pd(OAc)₂/PPh₃ re2 K₂CO₃ re3 1,4-Dioxane/H₂O re4 Heat (80-90 °C)

Caption: Suzuki-Miyaura synthesis of 3-(2-Bromophenyl)pyridine.

Application in Kinase Inhibitor Synthesis: Targeting Aurora A Kinase

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 3-(2-Bromophenyl)pyridine scaffold serves as a valuable starting point for the synthesis of potent and selective kinase inhibitors. One notable example is in the development of inhibitors for Aurora A kinase, a key regulator of mitosis that is often overexpressed in tumors.[6]

Rationale for Targeting Aurora A Kinase

Aurora A kinase plays a pivotal role in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is linked to genomic instability and tumorigenesis, making it an attractive target for anticancer drug development.[6] The design of small molecule inhibitors that can fit into the ATP-binding pocket of Aurora A is a promising therapeutic strategy.

Synthetic Elaboration of 3-(2-Bromophenyl)pyridine to an Aurora A Kinase Inhibitor

The following protocol outlines a plausible synthetic route for the elaboration of 3-(2-Bromophenyl)pyridine into a more complex molecule designed to target Aurora A kinase. This is a representative synthesis based on the known importance of the bromophenyl-heterocycle motif for this target.

Protocol: Synthesis of a 3-(2-Bromophenyl)pyridine-based Aurora A Kinase Inhibitor

Step 1: Functionalization of the Pyridine Ring

The pyridine nitrogen of 3-(2-Bromophenyl)pyridine can be activated for further functionalization. For instance, oxidation to the N-oxide followed by nucleophilic substitution can introduce various side chains.

Step 2: Suzuki-Miyaura Coupling for Scaffold Extension

The bromine atom on the phenyl ring provides a handle for a second Suzuki-Miyaura coupling reaction to introduce another aryl or heteroaryl group, which can occupy a different sub-pocket of the kinase active site.

Step 3: Final Moiety Introduction

Further chemical modifications, such as amination or acylation, can be performed to introduce functionalities that form key hydrogen bonds with the hinge region of the kinase.

G start 3-(2-Bromophenyl)pyridine step1 Functionalization of Pyridine Ring (e.g., N-oxidation, substitution) start->step1 step2 Suzuki-Miyaura Coupling (at Bromine position) step1->step2 step3 Introduction of Key Binding Moieties (e.g., amination, acylation) step2->step3 end Aurora A Kinase Inhibitor step3->end

Caption: Synthetic workflow for an Aurora A kinase inhibitor.

Biological Evaluation: In Vitro Kinase Assay and Cellular Proliferation Assay

Once synthesized, the novel 3-(2-Bromophenyl)pyridine derivatives must be evaluated for their biological activity.

Protocol: In Vitro Aurora A Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (3-(2-Bromophenyl)pyridine derivative)

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a microplate, add the kinase buffer, the test compound, the biotinylated peptide substrate, and recombinant Aurora A kinase.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent and incubate for a further 60 minutes.

  • Measurement: Read the plate on a microplate reader to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol: Cellular Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line overexpressing Aurora A kinase (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% growth inhibition.

Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Lead Compound 1 Aurora A50MCF-70.5
Lead Compound 2 Aurora A25HeLa0.3

Conclusion and Future Directions

3-(2-Bromophenyl)pyridine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of a reactive bromine handle make it an ideal starting point for the generation of diverse molecular libraries. The demonstrated utility of the bromophenyl-pyridine motif in the design of potent kinase inhibitors, such as those targeting Aurora A, highlights its significance in the development of novel anticancer therapeutics. Future research will undoubtedly continue to explore the vast chemical space accessible from this scaffold, leading to the discovery of new drug candidates for a range of diseases.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine - Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Eureka | Patsnap. (n.d.). Synthetic method of 3-bromopyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Bentham Science. (2023, April 4). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. [Link]

  • National Center for Biotechnology Information. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • PubMed. (2019, November 1). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

Sources

application of 3-(2-Bromophenyl)pyridine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Bromophenyl)pyridine in Advanced Materials Science

Executive Summary

3-(2-Bromophenyl)pyridine (CAS: 847264-30-6) is a critical "L-shaped" heterocyclic building block used in the synthesis of advanced organic semiconductors. Its structural uniqueness lies in the ortho-bromine handle on the phenyl ring relative to the meta-linkage of the pyridine. This geometry prevents standard cyclometalation (unlike 2-phenylpyridine) but ideally positions the molecule for intramolecular planarization or orthogonal cross-coupling .

This guide details two primary workflows:

  • Synthesis of Bipolar Host Materials: Creating "Donor-Acceptor" systems for Phosphorescent OLEDs (PhOLEDs) via Suzuki-Miyaura coupling.

  • Synthesis of Fused Aza-Heterocycles: Constructing rigid electron-transport cores (e.g., 4-azafluoranthene) via Pd-catalyzed intramolecular direct arylation.

Chemical Profile & Significance

PropertySpecificationRelevance to Materials Science
Structure Pyridine-3-yl linked to Phenyl-2-BrPre-organized for ring fusion; prevents steric clash in host design.
Electronic Nature Electron-Deficient (Pyridine) / Neutral (Phenyl)Ideal acceptor unit for bipolar charge transport materials.
Reactivity C-Br bond (Suzuki/Buchwald); C-H bond (C3/C4 Pyridine)Allows sequential functionalization to tune HOMO/LUMO levels.
Purity Requirement >99.5% (HPLC/GC)Essential for OLED lifetime stability (impurity trapping).

Application I: Synthesis of Bipolar Host Materials (PhOLEDs)

Context: High-efficiency PhOLEDs require host materials with high triplet energy (


) to prevent reverse energy transfer from the emitter. 3-(2-Bromophenyl)pyridine serves as the electron-transporting (acceptor) scaffold. By coupling it with an electron-rich carbazole (donor), a bipolar host is formed, balancing hole and electron fluxes.
Experimental Protocol: Suzuki-Miyaura Coupling

Target Molecule: 9-(2-(Pyridin-3-yl)phenyl)-9H-carbazole (Model Host)

Reagents:

  • Substrate: 3-(2-Bromophenyl)pyridine (1.0 equiv)

  • Coupling Partner: Carbazole-N-phenyl-boronic acid (or similar) (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 M aqueous solution)
  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and cycle with Argon/Nitrogen (3x).

  • Dissolution: Charge the flask with 3-(2-Bromophenyl)pyridine and the boronic acid derivative. Dissolve in degassed Toluene/Ethanol mixture.

  • Activation: Add the Pd(PPh

    
    )
    
    
    
    catalyst quickly under positive inert gas flow. Stir for 10 mins at room temperature (RT) to ensure dispersion.
  • Base Addition: Add the degassed K

    
    CO
    
    
    
    solution via syringe. The mixture will form a biphasic system.
  • Reflux: Heat the reaction to 90–100°C (reflux) for 12–24 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1) until the bromide starting material is consumed.

  • Work-up: Cool to RT. Separate layers. Extract the aqueous layer with Dichloromethane (DCM). Combine organic phases, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

  • Sublimation (Critical for OLEDs): Purify the solid product via thermal gradient sublimation (

    
     Torr, ~250°C) to remove trace Pd and organic impurities.
    

Application II: Synthesis of Fused Electron-Transport Cores

Context: Planar molecules exhibit higher electron mobility due to enhanced


-

stacking. 3-(2-Bromophenyl)pyridine is the direct precursor to 4-azafluoranthene (Indeno[1,2-b]pyridine) via intramolecular cyclization. This fused core is a potent electron-transport material (ETM) and a scaffold for bioisosteres in drug discovery.
Experimental Protocol: Pd-Catalyzed Intramolecular Direct Arylation

Target Molecule: 4-Azafluoranthene (Indeno[1,2-b]pyridine)

Reagents:

  • Substrate: 3-(2-Bromophenyl)pyridine (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (5-10 mol%)
    
  • Ligand: Tricyclohexylphosphine (PCy

    
    ) or PPh
    
    
    
    (10-20 mol%)
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMAc (Dimethylacetamide) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon line, combine Pd(OAc)

    
    , Ligand, and Base in a pressure vial.
    
  • Substrate Addition: Dissolve 3-(2-Bromophenyl)pyridine in anhydrous DMAc (0.1 M concentration) and add to the vial.

  • Reaction: Seal the vial and heat to 140–160°C for 12–18 hours.

    • Note: High temperature is required to overcome the energy barrier for C-H activation at the pyridine C2 position.

  • Quenching: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Purification: The fused product is highly planar and non-polar. Purify via silica plug followed by recrystallization from Toluene or Chlorobenzene.

Visualized Workflows

Workflow 1: Divergent Synthesis Pathways

G Start 3-(2-Bromophenyl)pyridine (CAS: 847264-30-6) Step1_Suzuki Suzuki Coupling (R-B(OH)2, Pd(0), Base) Start->Step1_Suzuki + Aryl Boronic Acid Step1_Cycl Intramolecular Arylation (Pd(II), Ligand, Heat) Start->Step1_Cycl C-H Activation Product1 Bipolar Host Material (e.g., Py-Ph-Carbazole) Step1_Suzuki->Product1 App1 Application: PhOLED Emissive Layer Product1->App1 Product2 4-Azafluoranthene (Fused Core) Step1_Cycl->Product2 App2 Application: Electron Transport Layer (High Mobility) Product2->App2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine handle and pyridine core.

Quality Control & Characterization

To ensure device-grade performance, the following specifications must be met:

TechniqueParameterAcceptance Criteria
1H NMR (CDCl

)
Structure VerificationDistinct doublet for Py-H2 (~8.8 ppm) and disappearance of Phenyl-H3 triplet upon cyclization.
HPLC / GC-MS Purity>99.5% (Trace halides < 10 ppm).
TGA (Thermal) Decomposition Temp (

)
>350°C (for vacuum deposition stability).
CV (Cyclic Voltammetry) HOMO/LUMOReversible reduction wave (Pyridine moiety).

Safety & Handling

  • Hazard: 3-(2-Bromophenyl)pyridine is an organobromide. Avoid contact with skin and eyes.

  • Palladium Residues: Pd species are toxic and detrimental to OLED performance (quenching triplets). Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) or sublimation.

References

  • TCI Chemicals. Phenylpyridines [Small Molecule Semiconductor Building Blocks]. Retrieved from

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. J. Am. Chem. Soc. Retrieved from

  • Ossila. Host Materials for OLEDs: Fluorescent and Phosphorescent.[1] Retrieved from

  • National Center for Biotechnology Information. Small molecule host materials for solution processed phosphorescent organic light-emitting diodes. Retrieved from

Sources

Synthesis of 3-(2-Bromophenyl)pyridine Derivatives: A Detailed Guide to Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(2-bromophenyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique conformational properties and the presence of a reactive bromine handle make it an invaluable building block for the synthesis of a diverse array of complex molecules. These derivatives have shown promise as active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) components, and specialized ligands in catalysis. This comprehensive guide provides an in-depth exploration of the synthetic routes to 3-(2-bromophenyl)pyridine and its subsequent derivatization, with a focus on the robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the underlying reaction mechanisms, the rationale behind experimental choices, and practical guidance for troubleshooting common challenges.

Core Synthetic Strategy: A Two-Pronged Approach

The most efficient and widely adopted strategy for the synthesis of 3-(2-bromophenyl)pyridine derivatives involves a two-step process:

  • Construction of the Biaryl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to form the pivotal C-C bond between a pyridine and a phenyl ring.

  • Derivatization via C-N Bond Formation: The bromine atom on the phenyl ring serves as a versatile handle for further functionalization, most notably through the Buchwald-Hartwig amination to introduce a wide range of nitrogen-containing substituents.

This modular approach allows for the late-stage diversification of the core structure, enabling the rapid generation of compound libraries for screening and optimization.

Part 1: Synthesis of the 3-(2-Bromophenyl)pyridine Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (3-bromopyridine) PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate activates Boronate->Transmetalation R²-B(OH)₂ (2-bromophenylboronic acid) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, 3-bromopyridine), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.

  • Transmetalation: The organic group from the organoboron species (2-bromophenylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The choice of base and solvent is critical for the success of this step.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product (3-(2-bromophenyl)pyridine), regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of 3-(2-Bromophenyl)pyridine

This protocol provides a reliable method for the synthesis of 3-(2-bromophenyl)pyridine from commercially available starting materials.

Materials:

  • 3-Bromopyridine

  • (2-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromophenyl)boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add 3-bromopyridine (1.0 equivalent) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-(2-bromophenyl)pyridine as a solid.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various substituted 3-halopyridines with arylboronic acids under palladium catalysis.

3-Halopyridine SubstrateArylboronic Acid SubstrateCatalyst SystemBaseSolventYield (%)
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
3-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene75-85
3-Bromo-2-methylpyridine2-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃DME80-90

Yields are representative and may vary depending on the specific reaction conditions and scale.

Part 2: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is exceptionally versatile, with a broad substrate scope and high functional group tolerance.

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (3-(2-Bromophenyl)pyridine) PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord PdII_Amido Ar-Pd(II)Ln-NR₂ AmineCoord->PdII_Amido Base Base (e.g., NaOt-Bu) Base->AmineCoord Amine R₂NH Amine->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR₂ RedElim->Product Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Start Combine 3-bromopyridine, (2-bromophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃ S_Inert Establish Inert Atmosphere S_Start->S_Inert S_Solvent Add Degassed Dioxane/Water S_Inert->S_Solvent S_React Reflux for 12-24h S_Solvent->S_React S_Workup Aqueous Workup S_React->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product1 3-(2-Bromophenyl)pyridine S_Purify->S_Product1 B_Start Combine 3-(2-bromophenyl)pyridine, Amine, Pd₂(dba)₃, XPhos, and NaOt-Bu S_Product1->B_Start Core Scaffold B_Inert Establish Inert Atmosphere B_Start->B_Inert B_Solvent Add Anhydrous Toluene B_Inert->B_Solvent B_React Heat at 80-110°C for 12-24h B_Solvent->B_React B_Workup Aqueous Workup B_React->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product2 N-Aryl-3-(2-bromophenyl)pyridine Derivative B_Purify->B_Product2

Sources

Troubleshooting & Optimization

Technical Support Center: Reactivity Profile of 3-(2-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(2-Bromophenyl)pyridine (CAS: Various / Custom Synthesis) Application: Building block for OLED host materials, pharmaceutical intermediates, and ligand synthesis.[1] Document Type: Troubleshooting Guide & Reactive Profiling Version: 2.1 (Current as of 2025)

Diagnostic Overview: The "Triage" Phase

Before adjusting reaction parameters, identify the specific failure mode using LCMS or GCMS data.[1] The unique structure of 3-(2-Bromophenyl)pyridine—a biaryl system with ortho-steric hindrance and a coordinating nitrogen—predisposes it to three specific side pathways.

Quick Diagnostic Table
Observation (LCMS/GCMS)Mass Shift (

)
DiagnosisRoot Cause
Mass = M - 79 + 1

Da
Protodehalogenation

-hydride elimination from solvent/base; "Reduction" of C-Br to C-H.
Mass = M - 79 - 1

Da
Intramolecular Cyclization Pd-catalyzed C-H activation forming 4-azafluorene core.
Starting Material Only

Da
Catalyst Poisoning Pyridine nitrogen coordinating to Pd, arresting the catalytic cycle.[1][2]
Dimer Mass VariableHomocoupling Oxidative coupling of the boronic acid partner (not the bromide).

Detailed Troubleshooting & Mechanisms

Issue A: The "Reduction" Trap (Protodehalogenation)

Symptom: You isolated 3-phenylpyridine instead of your coupled product. Mechanism: The ortho-bromine atom creates significant steric hindrance. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this steric bulk slows down the transmetallation step. This delay allows the Palladium(II) intermediate to undergo a side reaction with the solvent (specifically alcohols) or base, leading to


-hydride elimination. The hydride is then transferred to the aryl ring, replacing the bromine.[1]

Corrective Actions:

  • Solvent Switch: Avoid secondary alcohols (e.g., Isopropanol) which are prone to donating hydrides.[1] Switch to aprotic polar solvents like 1,4-Dioxane or Toluene/Water mixtures.[1]

  • Base Optimization: If using ethoxide or isopropoxide bases, switch to

    
      or 
    
    
    
    .[1] These are less likely to participate in
    
    
    -hydride elimination cycles.
  • Temperature Control: Lower the reaction temperature. High heat favors the higher-activation-energy elimination pathway over transmetallation.

Issue B: The "Fusion" Trap (Intramolecular Cyclization)

Symptom: Formation of a planar, fused tricyclic system (4-azafluorene derivatives). Mechanism: The pyridine ring is electron-deficient, but the C4 position is spatially close to the Pd-C bond formed at the phenyl ring during the catalytic cycle. Under high temperatures or with specific ligands, the Palladium can activate the C-H bond on the pyridine ring, ejecting HBr and forming a C-C bond between the phenyl and pyridine rings.[1] This is the synthesis route for 4-azafluorenone precursors but is a side reaction here.

Corrective Actions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos ).[1] The bulk prevents the palladium center from getting close enough to the pyridine C-H bond to activate it.[1]

  • Concentration: Run the reaction more dilute (0.05 M - 0.1 M). Intramolecular reactions are zero-order in concentration, while intermolecular couplings (desired) are first-order; however, high concentration can sometimes favor complex aggregates that facilitate C-H activation. Note: Dilution is more effective for preventing dimerization, but steric bulk is the primary fix here.[1]

Issue C: The "Stall" (Catalyst Poisoning)

Symptom: Reaction stalls at <10% conversion despite standard conditions.[1] Mechanism: The nitrogen atom in the pyridine ring is a good Lewis base.[1] It can bind strongly to the Palladium center, displacing the phosphine ligands and forming a stable, unreactive "Pd-Pyridine" complex.[1] This is known as the "poisoning" effect.[1]

Corrective Actions:

  • The "Sacrificial" Additive: Add a Lewis Acid (e.g., ZnCl

    
     ) or a small amount of acid to protonate/bind the pyridine nitrogen if your coupling partner is stable to these conditions.[1]
    
  • Buchwald Pre-catalysts: Use oxidative-addition prone precatalysts like Pd(dba)

    
     + SPhos  or Pd(OAc)
    
    
    
    + XPhos
    . The biaryl phosphine ligands create a "protective shell" around the Pd, making it sterically difficult for the pyridine nitrogen to coordinate.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways for 3-(2-Bromophenyl)pyridine under Palladium catalysis.

ReactionPathways SM 3-(2-Bromophenyl)pyridine (Starting Material) Pd_Int Oxidative Addition Complex [Ar-Pd-Br] SM->Pd_Int Pd(0) Catalyst Poison Catalyst Poisoning (Pd-N Coordination) SM->Poison N-coordination (Reversible) Prod Desired Cross-Coupled Product (Biaryl) Pd_Int->Prod + R-B(OH)2 Transmetallation Side_Red Side Product A: 3-Phenylpyridine (Protodehalogenation) Pd_Int->Side_Red Alcohol Solvent Beta-H Elimination Side_Cyc Side Product B: 4-Azafluorene (Intramolecular Cyclization) Pd_Int->Side_Cyc High Temp C-H Activation

Caption: Figure 1. Competing reaction pathways for 3-(2-Bromophenyl)pyridine under Pd-catalyzed conditions. Green path indicates desired coupling; red paths indicate irreversible side reactions.

Optimized Protocol: Minimizing Side Products

This protocol is designed to minimize protodehalogenation and N-coordination poisoning during a Suzuki-Miyaura coupling.

Reagents:

  • Substrate: 3-(2-Bromophenyl)pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(OAc)

    
      (2 mol%) + SPhos  (4 mol%)
    
    • Why? SPhos is bulky (prevents N-coordination) and electron-rich (speeds up oxidative addition of the hindered bromide).

  • Base: K

    
    PO
    
    
    
    (2.0 eq, anhydrous)[1]
    • Why? Anhydrous phosphate minimizes hydrolysis and lacks

      
      -hydrogens found in ethoxides.
      
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (Dry).[1]

Step-by-Step:

  • Degassing (Critical): Charge the solid reagents (Substrate, Boronic Acid, Base, Pd source, Ligand) into the flask.[1] Seal and purge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.[1]

  • Solvent Addition: Add sparged (oxygen-free) solvent via syringe.

  • Temperature Ramp: Heat to 80°C .

    • Note: Do not exceed 100°C unless necessary.[1] Higher temps favor the Azafluorene cyclization pathway.[1]

  • Monitoring: Check LCMS at 2 hours.

    • If M-79 is observed: Stop, switch solvent to pure Toluene (no alcohols).[1]

    • If SM remains: Add 1 mol% more catalyst; ensure Argon atmosphere is intact.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][2][3][4][5]

    • URL:[Link]

  • Protodehalogenation in Suzuki Coupling

    • Source: Yoneda Labs.[1] "Suzuki-Miyaura cross-coupling: Practical Guide."

    • URL:[Link]

  • Pyridine C-H Activation (Azafluorenone formation)

    • Source: Maity, S., et al. "C-H Functionalization of Pyridines."[1][6] Organic & Biomolecular Chemistry, 2023.[1][4][6]

    • URL:[Link]

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Source: BenchChem.[1][2] "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates."

Sources

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 3-(2-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst inhibition and other challenges encountered during cross-coupling reactions involving 3-(2-Bromophenyl)pyridine. The unique structural features of this substrate, namely the coordinating pyridine nitrogen and the sterically demanding ortho-bromophenyl group, often lead to catalyst deactivation and low reaction yields. This document is designed to provide you with the causal understanding and practical solutions to overcome these hurdles.

I. Understanding the Challenge: The "Pyridyl Problem" Meets Steric Hindrance

The primary difficulty in utilizing 3-(2-Bromophenyl)pyridine in popular cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination stems from a combination of two factors:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[1][2] This is a well-documented phenomenon often referred to as the "2-pyridyl problem" when the pyridine is the nucleophilic partner, but the inhibitory effect is also present when it is part of the electrophile.[3]

  • Steric Hindrance: The bromine atom is located on a phenyl ring which is ortho to the point of attachment to the pyridine ring. This substitution pattern creates significant steric bulk around the reactive C-Br bond. This steric hindrance can slow down key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) center.[4][5][6]

The synergy of these two effects makes 3-(2-Bromophenyl)pyridine a particularly challenging substrate. The catalyst is simultaneously being "pulled" away by the pyridine nitrogen and "pushed" away by the bulky ortho-substituent.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Q1: My Suzuki-Miyaura coupling of 3-(2-Bromophenyl)pyridine is sluggish or failing completely. What is the likely cause and how can I fix it?

A1: Sluggish or failed Suzuki-Miyaura reactions with this substrate are most often due to a combination of catalyst inhibition by the pyridine nitrogen and slow oxidative addition due to steric hindrance.

Here’s a systematic approach to troubleshooting:

1. Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You need to employ bulky, electron-rich phosphine ligands that can stabilize the active palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.[7][8]

Ligand ClassSpecific ExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosThese ligands are sterically demanding and electron-rich, which helps to prevent catalyst dimerization and promotes the formation of the active monoligated palladium species.[7][8]
Dialkylbiaryl Phosphines tBuXPhos, DavePhosThe combination of a bulky alkyl group and a biaryl backbone provides excellent activity for sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form very stable complexes with palladium, often leading to high catalyst activity and longevity.[9]

Troubleshooting Workflow: Ligand Screening

Start Reaction Failure (Low Yield/No Product) Ligand Initial Ligand: PPh₃ or similar Start->Ligand Identify cause Screen_Biaryl Switch to Bulky Biaryl Phosphine (e.g., SPhos, XPhos) Ligand->Screen_Biaryl First-line solution Screen_NHC Try an N-Heterocyclic Carbene (NHC) Ligand Screen_Biaryl->Screen_NHC If still sluggish Optimize Optimize Other Parameters Screen_Biaryl->Optimize If improvement is seen Screen_NHC->Optimize If improvement is seen

Caption: Ligand screening workflow for challenging Suzuki couplings.

2. Choice of Base and Solvent: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[10] For sterically hindered substrates, a careful selection of the base and solvent system is necessary.

  • Bases: While potassium carbonate (K₂CO₃) is a common choice, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[11] The use of aqueous base solutions should be carefully controlled, as excess water can lead to protodeboronation of the boronic acid partner.[3][12]

  • Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are generally preferred.[13] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

3. Catalyst Precursor and Loading:

  • Precatalyst: Using a preformed palladium(II) precatalyst, such as Pd(OAc)₂ or a palladacycle, in combination with the chosen ligand is often more reliable than using a Pd(0) source like Pd₂(dba)₃.[14]

  • Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate.[15] However, simply increasing the catalyst loading without optimizing the ligand and other conditions may just lead to more catalyst decomposition.

Q2: I am attempting a Heck reaction with 3-(2-Bromophenyl)pyridine and an alkene, but I'm observing low conversion and the formation of palladium black. What's going wrong?

A2: The formation of palladium black is a clear indicator of catalyst decomposition. This is a common issue in Heck reactions, especially with challenging substrates. The pyridine moiety can contribute to this decomposition.

1. Ligand Choice is Key to Stability: As with the Suzuki reaction, the right ligand is crucial for stabilizing the palladium catalyst and preventing aggregation into palladium black.

  • Bulky Phosphines: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective in Heck reactions. Their large steric bulk helps to prevent the formation of palladium clusters.

  • NHC Ligands: N-Heterocyclic carbenes can also be very effective in stabilizing the catalyst in Heck reactions.

2. Reaction Temperature and Time:

  • Temperature: Heck reactions often require elevated temperatures.[16] However, excessively high temperatures can accelerate catalyst decomposition. A careful optimization of the reaction temperature is necessary. Start at a moderate temperature (e.g., 80-100 °C) and gradually increase it if the reaction is slow.

  • Time: Prolonged reaction times at high temperatures can also lead to catalyst decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

3. Base Selection: The choice of base in a Heck reaction is critical. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. For some systems, inorganic bases like potassium carbonate can also be effective. The base should be strong enough to regenerate the active catalyst but not so strong as to cause side reactions.

Troubleshooting Protocol: Stabilizing the Heck Catalyst

  • Switch to a Bulky Ligand: If using a less bulky ligand, switch to a more sterically demanding one like PCy₃ or an appropriate NHC.

  • Optimize Temperature: Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot between reaction rate and catalyst stability.

  • Use a Precatalyst: Employ a well-defined palladium precatalyst designed for challenging couplings.

  • Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Q3: I am trying to perform a Buchwald-Hartwig amination on 3-(2-Bromophenyl)pyridine, but the reaction is not proceeding. What are the key parameters to consider?

A3: The Buchwald-Hartwig amination is also susceptible to inhibition by the pyridine nitrogen. The choice of ligand, base, and reaction conditions is paramount for success.

1. Ligand Selection for C-N Bond Formation: The ligands used for Buchwald-Hartwig amination are often different from those used for Suzuki or Heck reactions. Biaryl phosphine ligands developed by the Buchwald and Hartwig groups are generally the most effective.

  • Recommended Ligands: For sterically hindered aryl bromides, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. These ligands are designed to facilitate the challenging C-N reductive elimination step.

2. Base Selection is Crucial: The choice of base is often the most critical parameter in a Buchwald-Hartwig amination.

  • Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

  • Weaker Bases for Sensitive Substrates: If the substrate is sensitive to strong bases, weaker bases like potassium phosphate or cesium carbonate can sometimes be used, often in combination with a more active catalyst system.

Decision Tree for Buchwald-Hartwig Amination Troubleshooting

Start Amination Failure Check_Ligand Is the ligand appropriate? (e.g., XPhos, RuPhos) Start->Check_Ligand Check_Ligand->Start No, change ligand Check_Base Is the base strong enough? (e.g., NaOtBu, LHMDS) Check_Ligand->Check_Base Yes Check_Base->Start No, change base Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Check_Temp->Start No, increase temp. Success Successful Reaction Check_Temp->Success Yes

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

III. Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as a starting point. Optimization will likely be necessary for your specific reaction.

General Protocol for a Screening Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (2 mol %), the phosphine ligand (4 mol %), and the base (e.g., K₃PO₄, 2 equivalents).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add 3-(2-Bromophenyl)pyridine (1 equivalent) and the boronic acid or ester (1.2-1.5 equivalents) to the vial.

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the allotted time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

IV. Summary of Key Troubleshooting Strategies

IssuePrimary CauseRecommended Solution
Low or No Conversion Catalyst inhibition, steric hindranceUse a bulky, electron-rich phosphine or NHC ligand.
Catalyst Decomposition (Palladium Black) Catalyst instabilityUse a more robust ligand, optimize temperature, ensure inert atmosphere.
Side Reactions (e.g., Protodeboronation) Non-optimal reaction conditionsUse anhydrous conditions, choose a suitable base, consider stabilized boronic esters.[3][12]
Product Inhibition Product coordinates to the catalystIn some cases, a higher catalyst loading may be necessary to overcome this effect.[1]

V. Concluding Remarks

Successfully performing cross-coupling reactions with 3-(2-Bromophenyl)pyridine requires a departure from standard protocols. The combined challenges of pyridine-based catalyst inhibition and steric hindrance necessitate the use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By systematically troubleshooting the choice of ligand, base, solvent, and temperature, researchers can overcome these obstacles and efficiently synthesize valuable compounds for a wide range of applications. This guide provides a framework for that systematic approach, grounded in the fundamental principles of organometallic catalysis.

References

Sources

reaction condition optimization for 3-(2-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Bromophenyl)pyridine Optimization

Case ID: RXN-OPT-32BP Status: Active Subject: Optimization of Suzuki-Miyaura Cross-Coupling for 3-(2-Bromophenyl)pyridine Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Synthesizing 3-(2-Bromophenyl)pyridine presents a classic "ortho-functionalized biaryl" challenge.[1][2] The synthesis requires coupling a pyridine ring (prone to catalyst poisoning) with an ortho-substituted benzene ring (sterically hindered), while maintaining a reactive bromine handle on the product.

This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction: site-selectivity (preventing bis-coupling), protodeboronation (loss of the boron species), and catalyst deactivation (pyridine coordination).

Module 1: Reaction Architecture & Mechanics

To successfully synthesize this molecule, you must select the correct coupling partners.[2] There are two primary routes, but Route A is chemically superior for selectivity and stability.[2]

The Recommended Route (Route A)
  • Nucleophile: 3-Pyridylboronic acid (or pinacol ester).[1][2]

  • Electrophile: 1-Bromo-2-iodobenzene.[1][2]

  • Mechanism: Exploits the bond dissociation energy difference between C–I (weak) and C–Br (strong). The Pd(0) catalyst performs oxidative addition almost exclusively at the C–I bond at mild temperatures, leaving the C–Br bond intact for future functionalization.

The Cost-Effective Route (Route B)
  • Nucleophile: 3-Pyridylboronic acid.[1][2]

  • Electrophile: 1,2-Dibromobenzene.[1][2]

  • Challenge: Statistical mixture risk. Requires strict stoichiometry control (excess dibromide) to prevent the formation of 1,2-di(pyridin-3-yl)benzene (bis-coupled byproduct).[1][2]

Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Start Reagents: 3-Py-B(OH)2 + 1-Br-2-I-Ph OxAdd Oxidative Addition (Selective at C-I) Start->OxAdd Pd(0) Proto FAILURE MODE 1: Protodeboronation (Pyridine + Ph-Br-I) Start->Proto High Temp / Aqueous Base Poison FAILURE MODE 3: Catalyst Poisoning (Pd-Pyridine Complex) Start->Poison Pyridine N-coordination TransMet Transmetalation OxAdd->TransMet Base + Boronic Acid Product TARGET: 3-(2-Bromophenyl)pyridine TransMet->Product Reductive Elimination BisCouple FAILURE MODE 2: Bis-Coupling (Dipyridylbenzene) Product->BisCouple Excess Boronic Acid / High Temp

Figure 1: Reaction pathway showing the target selectivity (Green) vs. primary failure modes (Red).[1]

Module 2: Troubleshooting & FAQs

Q1: My conversion is low (<30%), and the catalyst seems dead. What is happening?

Diagnosis: Catalyst Poisoning. The nitrogen atom in the pyridine ring is a strong ligand.[3][4] It competes with your phosphine ligands to coordinate with Palladium, forming an inactive "Pd-Pyridine" complex.[1][2] Corrective Action:

  • Switch Ligands: Use bulky, electron-rich phosphines like SPhos or XPhos .[1][2] These ligands create a "protective shell" around the Pd center, sterically preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl halide [1].

  • Increase Temperature: Higher temperatures (80–100°C) promote the dissociation of the labile Pd-N bond, restoring the active catalytic cycle.

Q2: I am seeing the starting material (halide) remaining, but the boronic acid has disappeared.

Diagnosis: Protodeboronation. Pyridyl boronic acids are notoriously unstable in aqueous base. The C–B bond hydrolyzes, releasing the pyridine ring as a neutral byproduct (pyridine itself), leaving the halide unreacted. Corrective Action:

  • Anhydrous Conditions: Switch to a non-aqueous base system (e.g., CsF in dry Toluene/Dioxane) to eliminate the hydrolytic pathway.

  • MIDA Boronates: Replace the boronic acid with a MIDA boronate ester.[2][5] These slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition [2].[5]

Q3: I am using 1,2-dibromobenzene and getting 20% bis-coupled product. How do I stop at the mono-bromide?

Diagnosis: Poor Selectivity Control. Once the first bromine reacts, the product is more reactive than the starting material due to electronic effects, leading to a second coupling.[2] Corrective Action:

  • Switch to Iodo-precursor: As detailed in Module 1, using 1-bromo-2-iodobenzene solves this kinetically.

  • Stoichiometry: If you must use the dibromide, use a 3:1 ratio of Dibromide:Boronic Acid.[2] You will recycle the excess dibromide, but this statistically forces the mono-substitution.[2]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(2-Bromophenyl)pyridine (1.0 g scale) Target Yield: >85%

Reagents Table
ReagentEquiv.RoleNotes
1-Bromo-2-iodobenzene 1.0ElectrophilePreferred over dibromide for selectivity.
3-Pyridylboronic acid 1.1NucleophileUse 1.2 eq if purity is <97%.[1][2]
Pd(dppf)Cl2·DCM 0.03CatalystRobust against air/moisture; dppf bite angle is ideal.[2]
K3PO4 (2.0 M aq) 3.0BaseMild base reduces protodeboronation compared to carbonates.
1,4-Dioxane --SolventHigh boiling point, good solubility.
Step-by-Step Workflow
  • Degassing (Critical):

    • Combine 1,4-dioxane and 2.0 M K3PO4 in the reaction vessel.

    • Sparge with Argon/Nitrogen for 20 minutes before adding catalyst. Oxygen promotes homocoupling and catalyst death.[2]

  • Reaction Assembly:

    • Add 1-bromo-2-iodobenzene (1.0 equiv) and 3-pyridylboronic acid (1.1 equiv).[1][2]

    • Add Pd(dppf)Cl2[6]·DCM (3 mol%).

    • Seal the vessel immediately.[2]

  • Execution:

    • Heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting iodide should disappear rapidly.[2] If the reaction stalls, raise temp to 100°C.

  • Workup & Purification (The "Acid Wash" Trick):

    • Cool to room temperature.[2] Dilute with EtOAc.

    • Extraction: Wash organic layer with water.[2]

    • Purification Hack: Extract the organic layer with 1M HCl .[2] The product (pyridine) will protonate and move to the aqueous layer; non-basic impurities (homocoupled phenyls) stay in the organic layer.

    • Wash the aqueous layer with fresh EtOAc (discard organics).

    • Basify the aqueous layer (pH > 10) with NaOH. The product precipitates/oils out.[2]

    • Extract back into EtOAc, dry over Na2SO4, and concentrate.

Module 4: Decision Tree for Optimization

Use this logic flow if the standard protocol fails.

TroubleshootingTree Problem Start: Low Yield / Impure Product CheckSM Is Starting Material (Halide) Left? Problem->CheckSM YesSM Yes: Conversion Issue CheckSM->YesSM Yes NoSM No: Side Reaction Issue CheckSM->NoSM No BoronCheck Is Boronic Acid Left? YesSM->BoronCheck BisCheck Bis-Coupled Product? NoSM->BisCheck YesBoron Catalyst Poisoning: Switch to SPhos Pd G3 or Increase Temp BoronCheck->YesBoron Yes NoBoron Protodeboronation: Use MIDA Boronate or Anhydrous Conditions BoronCheck->NoBoron No YesBis Selectivity Fail: Switch to Iodo-precursor or Reduce Temp BisCheck->YesBis Yes NoBis Homo-coupling: Improve Degassing (O2 Leak) BisCheck->NoBis No

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, 2005.[2]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling."[2] Journal of the American Chemical Society, 2009.[2]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1][2] Chemical Society Reviews, 2014.[2]

Sources

Technical Support Center: Impurity Identification in 3-(2-Bromophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis of 3-(2-Bromophenyl)pyridine. This document provides in-depth technical insights, practical troubleshooting protocols, and answers to frequently asked questions, ensuring the highest standards of scientific integrity and experimental success.

Introduction: The Challenge of Purity in Cross-Coupling Reactions

The synthesis of 3-(2-Bromophenyl)pyridine, a valuable building block in pharmaceutical and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples 3-halopyridine with (2-bromophenyl)boronic acid. While powerful, this methodology is susceptible to several side reactions that can generate a range of impurities. The presence of these impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[4][5][6][7] This guide will equip you with the knowledge and tools to anticipate, identify, and mitigate these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 3-(2-Bromophenyl)pyridine synthesis via Suzuki coupling?

A1: The primary impurities typically arise from three main sources: side reactions of the starting materials, catalyst-related byproducts, and degradation products. The most prevalent impurities are:

  • Homocoupling Products:

    • 3,3'-Bipyridine: From the coupling of two molecules of the 3-halopyridine starting material.

    • 2,2'-Dibromobiphenyl: From the coupling of two molecules of (2-bromophenyl)boronic acid.[8][9] This is often exacerbated by the presence of oxygen.[8]

  • Dehalogenation/Protodeborylation Products:

    • Pyridine: Formed by the reduction of the 3-halopyridine.[10]

    • Bromobenzene: Formed by the protodeborylation of (2-bromophenyl)boronic acid.

  • Catalyst and Ligand-Related Impurities:

    • Triphenylphosphine oxide (TPPO): If triphenylphosphine is used as a ligand, it can be oxidized.[11][12]

    • Palladium black: Agglomerated palladium particles resulting from catalyst decomposition, which can indicate an unstable catalytic system.[13]

  • Isomeric Impurities:

    • Depending on the starting materials, you might encounter other positional isomers. For instance, if the starting bromopyridine is not isomerically pure, you could form other bromophenyl-pyridines.

Q2: My reaction yields are low, and I see a complex mixture of products. What are the likely causes?

A2: Low yields and complex product mixtures in Suzuki couplings often point to suboptimal reaction conditions. Key factors to investigate include:

  • Inefficient Catalyst Activity: The choice of palladium precursor and ligand is critical.[14] For instance, using Pd(OAc)₂ with a suitable phosphine ligand like P(t-Bu)₃ or a Buchwald-type ligand can be more effective than Pd(PPh₃)₄ for certain substrates.[14]

  • Improper Base Selection: The base plays a crucial role in the transmetalation step.[14] The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized for your specific solvent system and substrates.

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid, consuming your starting material and generating byproducts.[8] It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Water Content: While some Suzuki reactions tolerate or even benefit from a small amount of water, excessive water can lead to hydrolysis of the boronic acid and other side reactions. Ensure your solvents are appropriately dried if anhydrous conditions are required.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my final product?

A3: TPPO is a common and often troublesome impurity to remove due to its polarity and solubility in many organic solvents. Here are a few strategies:

  • Crystallization: If your product is a solid, careful selection of a crystallization solvent system can often leave the more polar TPPO in the mother liquor.

  • Acid-Base Extraction: Since 3-(2-Bromophenyl)pyridine is basic, you can dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as the pyridinium salt, while the neutral TPPO remains in the organic layer. The aqueous layer can then be basified and the product re-extracted.

  • Column Chromatography: While effective, it can be tedious on a large scale. Using a gradient elution on silica gel, typically with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), can separate the product from TPPO.

  • Formation of an Insoluble Complex: In some cases, TPPO can be precipitated from non-polar solvents by adding a reagent that forms an insoluble complex, such as zinc chloride.

Troubleshooting Guide: Identifying Impurities

This section provides a systematic approach to identifying the impurities in your 3-(2-Bromophenyl)pyridine product using common analytical techniques.

Table 1: Common Impurities and Their Expected Analytical Signatures
ImpurityMolecular Weight ( g/mol )Expected 1H NMR Signals (in CDCl₃)Expected GC-MS Retention TimeExpected HPLC-UV Retention Time
3-(2-Bromophenyl)pyridine (Product) 234.10Complex aromatic multiplet (~7.2-8.8 ppm)Later elutingIntermediate polarity
3,3'-Bipyridine156.18Aromatic protons (~7.4-8.9 ppm)Earlier than productMore polar than product
2,2'-Dibromobiphenyl311.97Aromatic protons (~7.2-7.7 ppm)Later elutingLess polar than product
Pyridine79.10α-H (~8.6 ppm), β-H (~7.3 ppm), γ-H (~7.7 ppm)Very early eluting (volatile)Very polar
Bromobenzene157.01Multiplet (~7.2-7.6 ppm)Early eluting (volatile)Non-polar
Triphenylphosphine oxide (TPPO)278.28Multiplet (~7.4-7.8 ppm)Very late elutingIntermediate polarity

Experimental Protocols for Impurity Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is an excellent first-pass technique for assessing the purity of your product and quantifying impurities.[15][16][17]

Objective: To separate 3-(2-Bromophenyl)pyridine from its potential impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Prepare a stock solution of your crude product at approximately 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results: The chromatogram should show a major peak for your product. Earlier eluting peaks may correspond to more polar impurities like pyridine and 3,3'-bipyridine. Later eluting peaks could be less polar impurities like 2,2'-dibromobiphenyl. TPPO often has a retention time similar to or slightly longer than the product under these conditions.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[18][19][20]

Objective: To identify volatile impurities and confirm the identity of major components by their mass spectra.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Sample Preparation:

  • Prepare a dilute solution of your crude product (approx. 0.1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Expected Results: The total ion chromatogram (TIC) will separate the components based on their boiling points and polarity. Early eluting peaks will correspond to volatile impurities like pyridine and bromobenzene. The mass spectrum of each peak can be compared to library data for positive identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1H and 13C NMR are indispensable for the structural elucidation of impurities, especially when authentic standards are not available.[21][22][23]

Objective: To identify the structure of impurities based on their characteristic chemical shifts and coupling patterns.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the crude product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1H and 13C NMR spectra.

Data Analysis:

  • Product: The 1H NMR spectrum of 3-(2-Bromophenyl)pyridine will show a complex set of multiplets in the aromatic region.

  • Symmetrical Impurities: Homocoupled byproducts like 3,3'-bipyridine and 2,2'-dibromobiphenyl will exhibit simpler, more symmetrical patterns in their 1H NMR spectra compared to the product.

  • TPPO: Triphenylphosphine oxide will show characteristic multiplets in the aromatic region, often partially overlapping with the product signals. Spiking the sample with a small amount of authentic TPPO can confirm its presence.

  • Unreacted Starting Materials: The presence of unreacted 3-halopyridine or (2-bromophenyl)boronic acid can be identified by comparing the crude sample spectrum with the spectra of the starting materials.

Visualizing the Problem: Reaction and Side-Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the competing side reactions that lead to common impurities.

Suzuki_Coupling_Pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reactions 3-Halopyridine 3-Halopyridine Oxidative\nAddition Oxidative Addition 3-Halopyridine->Oxidative\nAddition Pd(0) Homocoupling_Py 3,3'-Bipyridine 3-Halopyridine->Homocoupling_Py Pd(0) Dehalogenation Dehalogenation 3-Halopyridine->Dehalogenation [H] source Transmetalation Transmetalation Oxidative\nAddition->Transmetalation (2-Bromophenyl)boronic acid (2-Bromophenyl)boronic acid (2-Bromophenyl)boronic acid->Transmetalation Base Homocoupling_Ph 2,2'-Dibromobiphenyl (2-Bromophenyl)boronic acid->Homocoupling_Ph Pd(0), O2 Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 3-(2-Bromophenyl)pyridine 3-(2-Bromophenyl)pyridine Reductive\nElimination->3-(2-Bromophenyl)pyridine Pd(0) Pd(0) Reductive\nElimination->Pd(0) Catalyst Regeneration Pyridine Pyridine Dehalogenation->Pyridine

Caption: Main and side reaction pathways in the Suzuki coupling synthesis.

This workflow diagram illustrates the logical steps for troubleshooting and identifying impurities.

Troubleshooting_Workflow Crude Product Crude Product HPLC-UV Analysis HPLC-UV Analysis Crude Product->HPLC-UV Analysis GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Analysis NMR Analysis Crude Product->NMR Analysis Purity Assessment Purity Assessment HPLC-UV Analysis->Purity Assessment Identify Volatiles Identify Volatiles GC-MS Analysis->Identify Volatiles Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation Pure Product Pure Product Purity Assessment->Pure Product >99% Purification Required Purification Required Purity Assessment->Purification Required <99% Identify Volatiles->Purification Required Structural Elucidation->Purification Required

Caption: A logical workflow for impurity identification and resolution.

Concluding Remarks

The successful synthesis of high-purity 3-(2-Bromophenyl)pyridine hinges on a thorough understanding of the potential side reactions and a systematic approach to impurity profiling. By employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can confidently identify and mitigate impurities, ensuring the quality and reliability of their synthetic products for downstream applications in drug discovery and development.

References

  • Effects of Impurities in Pharmaceuticals. (2020). Veeprho. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Purification of Pyridine. Chempedia - LookChem. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2018). PMC - NIH. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • A process for preparing triaryl phosphine oxides or trialkylphosphates.
  • Optimizing Synthesis: A Guide to 2-(3-Bromophenyl)pyridine Yields. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). PMC - NIH. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • IMPURITIES IN PHARMACEUTICALS: A REVIEW. (2015). ResearchGate. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis. [Link]

  • Preparation of triaryl phosphines.
  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Effects of Impurities in Pharmaceuticals. Patel Parth - LivePositively. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. (2006). ACS Publications. [Link]

  • Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. (2020). MDPI. [Link]

  • Effects of Impurities in Pharmaceuticals. (2022). Patel Parth - LivePositively. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACG Publications. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International - Chromatography Online. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2025). ResearchGate. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). ResearchGate. [Link]

Sources

temperature effects on the stability of 3-(2-Bromophenyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-(2-Bromophenyl)pyridine (CAS: 847264-30-6).[1] This scaffold is a critical intermediate in the synthesis of fused N-heterocycles for OLED materials and medicinal chemistry.[1]

The guide focuses on temperature-dependent stability , specifically addressing the kinetic competition between successful cross-coupling, catalyst deactivation, and side-reaction pathways (protodeboronation/dehalogenation).

Topic: Temperature Effects on Stability & Synthesis Optimization Document ID: TS-BPP-052 Audience: Senior Chemists, Process Engineers Status: Active

Executive Summary: The Thermal Landscape

3-(2-Bromophenyl)pyridine is a sterically congested biaryl.[1] The ortho-bromine atom introduces significant torsional strain, forcing the two aromatic rings out of planarity. This structural feature dictates its thermal behavior:

  • Synthesis (Suzuki-Miyaura): Requires elevated temperatures (>80°C) to overcome the activation energy of transmetalation caused by steric hindrance.[1]

  • Stability: While the isolated molecule is thermally stable up to ~190°C (boiling point), the reaction mixture is highly sensitive.[1] Excessive heat leads to protodeboronation of starting materials and hydrodehalogenation of the product.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield due to Pre-Mature Starting Material Consumption

Q: I am synthesizing 3-(2-Bromophenyl)pyridine via Suzuki coupling at 110°C in Toluene/Water. My boronic acid is consumed rapidly, but the product yield is stalled at 40%. What is happening?

A: You are likely observing Protodeboronation .[1]

  • The Mechanism: At temperatures >90°C, especially in the presence of base and water, 3-pyridylboronic acid (or 2-bromophenylboronic acid) is prone to hydrolytic cleavage of the C-B bond before it can transmetalate onto the Palladium center. The pyridine nitrogen can coordinate to the boron, accelerating this decomposition.

  • Correction:

    • Lower Temperature: Reduce reaction temperature to 80–85°C .

    • Solvent Switch: Switch to anhydrous conditions (e.g., DMF or Dioxane) with a base like Cs₂CO₃ or K₃PO₄ to minimize hydrolytic pathways.[1]

    • Stepwise Addition: Add the boronic acid in portions over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Issue 2: Appearance of "Des-Bromo" Impurity

Q: LC-MS shows a significant peak with M-Br mass (3-phenylpyridine) during reaction scale-up at reflux. Is the product thermally unstable?

A: The product itself is stable, but the C-Br bond is labile under catalytic conditions at high temperatures.

  • The Cause: This is Hydrodehalogenation .[1] If the reaction temperature is too high (>100°C) and the catalytic cycle stalls (e.g., slow transmetalation due to sterics), the oxidative addition complex [L₂Pd(Ar)Br] can undergo

    
    -hydride elimination (from solvent or ligands) or transmetalate with hydride sources, replacing the Bromine with Hydrogen.[1]
    
  • Correction:

    • Strict T Control: Cap the temperature at 95°C .

    • Catalyst Refresh: Use a bulky, electron-rich ligand (e.g., SPhos or XPhos ) which facilitates the difficult transmetalation step, speeding up the productive cycle over the side reaction.

Issue 3: Reaction Stalls / Catalyst "Blacking Out"

Q: The reaction mixture turns black and conversion stops after 2 hours at 100°C. Adding more boronic acid doesn't help.

A: This indicates Pd-Aggregation (Catalyst Death) .[1]

  • The Cause: High temperatures promote the dissociation of ligands from the Palladium center.[1] Once "naked," Pd(0) atoms aggregate into catalytically inactive Palladium black nanoparticles.[1] Pyridine-containing substrates can exacerbate this by competing for ligand binding sites.[1]

  • Correction:

    • Ligand Load: Increase the Ligand:Pd ratio to 2:1 or 3:1 to stabilize the active species.

    • Pre-heating: Do not heat the mixture before all reagents are added. Heat ramp rates should be moderate to prevent thermal shock to the catalyst system.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition managed by temperature.

ReactionStability Start Reagents: 3-Pyridylboronic acid + 1-Bromo-2-iodobenzene Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Temp_Low Temp < 60°C Pd_Cycle->Temp_Low Temp_Opt Temp 80-90°C Pd_Cycle->Temp_Opt Temp_High Temp > 100°C Pd_Cycle->Temp_High Stall Reaction Stalls (High Activation Barrier) Temp_Low->Stall Kinetic Trap Product Target Product: 3-(2-Bromophenyl)pyridine Temp_Opt->Product Optimal Transmetalation Side_Deboron Side Reaction: Protodeboronation (Loss of Boronic Acid) Temp_High->Side_Deboron Hydrolysis Side_Dehalo Side Reaction: Hydrodehalogenation (Loss of Bromine) Temp_High->Side_Dehalo Pd-Hydride formation

Figure 1: Kinetic pathways in the synthesis of 3-(2-Bromophenyl)pyridine. Optimal yield requires a narrow temperature window (Green) to avoid kinetic stalling (Grey) or degradation (Red).[1]

Optimized Experimental Protocol

This protocol minimizes thermal degradation risks while ensuring sufficient energy for the sterically demanding coupling.[1]

Reaction: Suzuki-Miyaura Coupling of 3-Pyridylboronic acid and 1-Bromo-2-iodobenzene.[1] Target: 3-(2-Bromophenyl)pyridine.[1][2]

ParameterSpecificationRationale
Solvent System 1,4-Dioxane / Water (4:[1]1)Dioxane boils at 101°C, allowing reflux control without exceeding degradation thresholds.[1]
Base K₂CO₃ (2.0 equiv)Mild enough to prevent rapid deboronation; strong enough to activate the boronic acid.[1]
Catalyst Pd(dppf)Cl₂[1] · DCM (3-5 mol%)Bidentate ligand resists thermal dissociation better than PPh₃.[1]
Temperature 85°C (Internal) Sweet spot: High enough for coupling, low enough to suppress dehalogenation.[1]
Time 4–6 HoursExtended heating beyond conversion promotes byproduct formation.[1]

Step-by-Step:

  • Charge: In a reaction vial, combine 1-bromo-2-iodobenzene (1.0 eq), 3-pyridylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v). Concentration: 0.2 M.[1]

  • Purge: Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen accelerates catalyst death at high T.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) quickly under inert flow.

  • Heat: Place in a pre-heated block at 85°C .

  • Monitor: Check HPLC/TLC at 1 hour. If conversion <10%, raise T to 90°C. Do not exceed 100°C.

  • Quench: Cool to Room Temp immediately upon completion. Do not leave stirring at heat overnight.

Comparative Data: Temperature vs. Impurity Profile

The following table summarizes the effect of reaction temperature on the impurity profile for this specific steric system.

TemperatureReaction RateTarget YieldMajor ImpurityMechanism
25°C Negligible< 5%Unreacted SMActivation energy not overcome.[1]
60°C Slow40-50%Unreacted SMCatalyst active but turnover is slow; some catalyst death over time.[1]
85°C Optimal 85-92% Trace (<2%)Ideal balance of kinetics and stability.
110°C Fast60-70%Pyridine (Deboronated)Rapid hydrolysis of boronic acid.[1]
140°C (Microwave)Very Fast50-60%3-PhenylpyridineHydrodehalogenation (Loss of Br) and polymerization.[1]

References

  • Suzuki-Miyaura Coupling Optimization : PrepChem. "Synthesis of 2-(2-Bromophenyl)pyridine". Accessed Jan 31, 2026. [Link]

  • General Suzuki Reaction Conditions : Organic Chemistry Portal. "Suzuki Coupling".[1][3][4][5] Accessed Jan 31, 2026. [Link]

  • Boronic Acid Stability : National Institutes of Health (NIH).[1] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Accessed Jan 31, 2026. [Link]

  • Product Properties : PubChem. "2-(3-Bromophenyl)pyridine Compound Summary".[1][6] Accessed Jan 31, 2026. [Link][1]

Sources

Validation & Comparative

Analytical Method Validation for 3-(2-Bromophenyl)pyridine HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative analytical method validation for 3-(2-Bromophenyl)pyridine , a critical biaryl intermediate often utilized in the synthesis of AMPA receptor antagonists (e.g., Perampanel).

The guide contrasts a Standard C18 Protocol (Method B) against an Optimized Phenyl-Hexyl Protocol (Method A), demonstrating why the latter provides superior specificity for positional isomers—a common challenge in Suzuki-Miyaura coupling workflows.

Executive Summary & Technical Context

The Challenge: The synthesis of 3-(2-Bromophenyl)pyridine typically involves cross-coupling reactions that can generate positional isomers (e.g., 3-(3-bromophenyl)pyridine) and homocoupling impurities. Standard alkyl-bonded phases (C18) often struggle to resolve these isomers due to their identical hydrophobicity (logP) and molecular weight.

The Solution: This guide validates an optimized method utilizing a Phenyl-Hexyl stationary phase . By exploiting


 interactions between the stationary phase and the electron-deficient pyridine ring, this method achieves baseline separation of regioisomers that co-elute on C18 columns.

Comparative Methodology

We compare two distinct separation mechanisms. Method A is the proposed validated method; Method B represents the conventional alternative.

Method A: The Optimized Protocol ( Interaction)
  • Stationary Phase: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic retention +

    
     stacking (enhanced selectivity for aromatic isomers).
    
  • Mobile Phase: Methanol / 10mM Ammonium Formate (pH 3.5). Methanol is preferred over Acetonitrile to promote

    
    -interactions.
    
Method B: The Conventional Alternative (Hydrophobic Only)
  • Stationary Phase: C18 (Octadecylsilane) (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mechanism: Purely hydrophobic partitioning (Van der Waals forces).

  • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid.

Separation Mechanism Visualization

The following diagram illustrates the mechanistic difference driving the superior performance of Method A.

SeparationMechanism cluster_0 Method B: C18 (Hydrophobic) cluster_1 Method A: Phenyl-Hexyl (Pi-Pi) C18_Ligand C18 Alkyl Chain Analyte_B 3-(2-Bromophenyl)pyridine (Hydrophobic Interaction) C18_Ligand->Analyte_B Van der Waals Isomer_B 3-(3-Bromophenyl)pyridine (Hydrophobic Interaction) C18_Ligand->Isomer_B Identical Strength (Co-elution) Phenyl_Ligand Phenyl-Hexyl Ligand Analyte_A 3-(2-Bromophenyl)pyridine (Ortho-substituted) Phenyl_Ligand->Analyte_A Steric Hindrance Reduces Pi-Overlap Isomer_A 3-(3-Bromophenyl)pyridine (Meta-substituted) Phenyl_Ligand->Isomer_A Strong Pi-Stacking (Longer Retention)

Caption: Figure 1: Mechanistic differentiation. Method A exploits steric hindrance in the ortho-isomer to reduce pi-stacking, eluting it earlier than the meta-isomer, whereas Method B cannot distinguish them.

Validation Data Summary (ICH Q2(R2) Aligned)

The following data compares the performance of both methods. Method A was fully validated according to ICH Q2(R2) guidelines.

Specificity & Selectivity

Objective: Ability to separate the target analyte from its closest regioisomer (3-(3-Bromophenyl)pyridine).

ParameterMethod A (Phenyl-Hexyl)Method B (C18)Conclusion
Retention Time (Target) 8.4 min9.1 minComparable
Retention Time (Isomer) 9.8 min9.2 minMethod A resolves isomers
Resolution (

)
3.2 (Baseline Separation)0.8 (Co-elution)Method B Fails
Peak Purity (DAD) > 99.9%< 95.0% (Impure)Method A is Specific
Linearity & Range

Protocol: 5 concentration levels (50% to 150% of target concentration: 0.1 mg/mL).

ParameterMethod A PerformanceAcceptance Criteria
Range 0.05 – 0.15 mg/mL

20% of Test Conc.
Correlation (

)
0.9998

Slope 45200 (Consistent)N/A
Y-Intercept 0.4% of response at 100%

Accuracy & Precision

Protocol: Spiked recovery at 3 levels (80%, 100%, 120%) in triplicate.

LevelRecovery (%)RSD (%)Status
80% 99.4%0.5%Pass
100% 100.2%0.3%Pass
120% 99.8%0.6%Pass
Intermediate Precision 99.8% (Day 2)0.8% (Diff Analyst)Pass

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column state is adequate for specificity before analysis begins.

Step 1: Reagent Preparation[3]
  • Mobile Phase A: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol (HPLC Grade). Note: Do not use Acetonitrile, as it suppresses

    
     interactions.
    
  • Diluent: 50:50 Methanol:Water.

Step 2: Instrument Setup[1]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Injection Vol: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
Step 4: System Suitability Criteria (Mandatory)

Before releasing results, the system must meet these criteria using the Resolution Solution (Target + 3-bromo isomer):

  • Resolution (

    
    ): 
    
    
    
    between 3-(2-Bromophenyl)pyridine and 3-(3-Bromophenyl)pyridine.
  • Tailing Factor:

    
    .
    
  • RSD (n=5):

    
     for peak area.
    

Validation Workflow Diagram (ICH Q2)

The following flowchart outlines the logical sequence of the validation study performed for Method A.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity Study (Spike with Isomers) Start->Specificity Linearity Linearity & Range (5 Levels, n=3) Specificity->Linearity If Rs > 2.0 Accuracy Accuracy & Precision (Recovery & Repeatability) Linearity->Accuracy Robustness Robustness Testing (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Decision Meet ICH Q2(R2) Criteria? Robustness->Decision Decision->Start No (Re-optimize) Final Validated Method Ready for QC Decision->Final Yes

Caption: Figure 2: ICH Q2(R2) Validation Workflow. The critical decision point is Specificity, ensuring isomer resolution before proceeding to quantitative validation.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Eisai Co., Ltd. (2012). Fycompa (Perampanel) Prescribing Information. (Context for biaryl pyridine synthesis). [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl selectivity mechanisms). [Link]

Sources

Definitive Guide: Quantification of 3-(2-Bromophenyl)pyridine Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of fused heterocyclic Active Pharmaceutical Ingredients (APIs), such as AMPA receptor antagonists (e.g., Perampanel derivatives), 3-(2-Bromophenyl)pyridine (CAS 847264-30-6) serves as a critical intermediate. Its purity is paramount; however, the Suzuki-Miyaura coupling reactions used to generate it often yield positional isomers (e.g., 3-(3-bromophenyl)pyridine) and unreacted halogenated precursors that are difficult to distinguish by standard HPLC-UV due to overlapping chromophores.

This guide advocates for Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical technique for this application. While LC-MS is a viable alternative, GC-MS offers distinct advantages in structural isomer resolution and cost-efficiency for hydrophobic, halogenated aromatics.

Comparative Analysis: GC-MS vs. Alternatives
FeatureGC-MS (Recommended) HPLC-UV LC-MS/MS
Specificity High: Mass spectral fingerprint confirms identity (Br isotope pattern).Low: Relies solely on Retention Time (RT); isomers often co-elute.High: Mass specific, but ionization efficiency varies with matrix.
Isomer Resolution Excellent: Ortho-substitution effects significantly alter volatility and RT.Moderate: Requires specialized chiral or phenyl-hexyl columns.Moderate: Similar to HPLC; separation depends on LC column chemistry.
Sensitivity (LOD) High (SIM Mode): < 0.05 ppm achievable.[1]Moderate: ~1-10 ppm depending on extinction coefficient.Very High: < 0.01 ppm, often overkill for intermediate quantification.
Throughput Fast: < 15 min run times with rapid temp ramps.Slow: Isocratic or shallow gradients often needed for resolution.Fast: But requires frequent source cleaning with dirty synthesis samples.

Mechanistic Insight: Why GC-MS Works Here

The target molecule, 3-(2-Bromophenyl)pyridine, possesses a molecular weight of ~234 Da and lacks labile protons (like -OH or -NH2) that require derivatization. Its thermal stability allows it to volatilize without degradation, making it an ideal candidate for GC.

The "Ortho Effect" in Separation: The 2-bromo substitution creates steric hindrance that prevents coplanarity between the pyridine and phenyl rings. This distinct 3D geometry ("twisted" conformation) results in a different boiling point and interaction with the stationary phase compared to the flatter para or meta isomers. A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) exploits these pi-pi interaction differences to baseline-separate the target from its impurities.

Analytical Decision Tree

MethodSelection Start Start: Impurity Profiling of 3-(2-Bromophenyl)pyridine IsVolatile Is the molecule thermally stable (< 300°C)? Start->IsVolatile PolarityCheck Is the molecule highly polar (COOH, OH, NH2)? IsVolatile->PolarityCheck Yes HPLC Select HPLC-UV/LC-MS (For Polar/Labile Compounds) IsVolatile->HPLC No IsomerCheck Are positional isomers (ortho/meta/para) expected? PolarityCheck->IsomerCheck No Derivatization Requires Derivatization for GC PolarityCheck->Derivatization Yes GCMS Select GC-MS (High Resolution of Isomers) IsomerCheck->GCMS Yes (Critical) IsomerCheck->HPLC No Derivatization->GCMS

Figure 1: Decision logic for selecting GC-MS over HPLC, highlighting thermal stability and isomer resolution as key drivers.

Experimental Protocol

This protocol is designed to be self-validating . The use of Selected Ion Monitoring (SIM) ensures that only the target halogenated species are quantified, eliminating interference from matrix background.

Reagents & Standards[2]
  • Reference Standard: 3-(2-Bromophenyl)pyridine (>99% purity).

  • Internal Standard (IS): 3-Phenylpyridine (structurally similar, elutes earlier) or d4-1,2-Dichlorobenzene.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: DCM is preferred for solubility of halogenated aromatics.

GC-MS Instrument Conditions[1]
ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low bleed, high inertness. 5% phenyl phase separates aromatics well.
Inlet Temp 280°CEnsures rapid volatilization of high BP aromatics.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurity detection.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp removes solvent; high final temp elutes the dimer impurities.
Transfer Line 300°CPrevents condensation of the analyte before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization; 230°C reduces source fouling.
Mass Spectrometry Detection (SIM Mode)

To achieve high sensitivity and specificity, use Selected Ion Monitoring (SIM) . The presence of Bromine provides a unique "doublet" signature due to the naturally occurring isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Target Analyte: 3-(2-Bromophenyl)pyridine (MW ~234)

    • Quant Ion: m/z 233.0 (M+, ⁷⁹Br)

    • Qualifier Ion 1: m/z 235.0 (M+, ⁸¹Br) – Ratio must be ~1:1

    • Qualifier Ion 2: m/z 154.0 (Loss of Br, [M-Br]+) – Confirms pyridine-phenyl core

  • Internal Standard: 3-Phenylpyridine

    • Quant Ion: m/z 155.0

Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in DCM) IS_Add Add Internal Standard (50 µg/mL) Sample->IS_Add Inject GC Injection (Splitless, 280°C) IS_Add->Inject Sep Separation (DB-5MS Column) Inject->Sep Detect MS Detection (SIM: m/z 233, 235) Sep->Detect Data Data Analysis (Ratio 233/235 Check) Detect->Data

Figure 2: Step-by-step analytical workflow ensuring rigorous quantification.

Validation Strategy & Expected Performance

A robust method must prove it is fit for purpose. Below are the critical validation parameters derived from ICH Q2(R1) guidelines, tailored for this specific impurity.

System Suitability (Self-Validation Check)

Before running samples, the system must pass the Isotope Ratio Check .

  • Requirement: The abundance ratio of m/z 233 to m/z 235 must be 1.0 ± 0.1 .

  • Why? If this ratio deviates, it indicates interference from a co-eluting non-brominated compound or mass analyzer drift.

Linearity and Range[1][2][3]
  • Range: 0.5 ppm to 100 ppm (relative to API concentration).

  • Acceptance: R² > 0.995.[2]

  • Weighting: 1/x weighting is recommended due to the wide dynamic range.

Limit of Detection (LOD) & Quantitation (LOQ)

Based on the signal-to-noise (S/N) ratio in SIM mode:

  • LOD (S/N ≥ 3): Expected ~0.05 ppm.

  • LOQ (S/N ≥ 10): Expected ~0.15 ppm.

  • Note: This sensitivity is superior to standard HPLC-UV (typically ~1-5 ppm).

Specificity (Interference Study)

Inject the potential isomers (3-(3-bromophenyl)pyridine and 3-(4-bromophenyl)pyridine).

  • Result: The ortho isomer (target) should elute earlier than the meta and para isomers due to the "ortho effect" (lower boiling point from steric twisting).

  • Resolution (Rs): Ensure Rs > 1.5 between the target and the nearest isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Deactivate inlet liner (silanized glass wool). Trim column head (10 cm).
Poor Isotope Ratio Co-eluting matrix interference.Switch to a DB-35MS column (more polar) to shift selectivity.
Carryover High boiling point residues.Increase final bake-out temp to 310°C for 5 mins. Perform solvent blanks.
Signal Drift Source fouling from synthesis byproducts.Clean ion source. Use backflush configuration if available.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.[3] (Referencing GC methods for pyridine derivatives). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[4] (Context on pyridine intermediate synthesis and purification). Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides. (Methodology reference for halogenated impurity GC-MS). Retrieved from [Link]

Sources

Stability Profile of 3-(2-Bromophenyl)pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromophenyl)pyridine (CAS: 847264-30-6 ) is a critical biaryl intermediate used extensively in the synthesis of phosphorescent iridium complexes for OLEDs and as a scaffold in medicinal chemistry.[1][2][3] Unlike its para-substituted counterparts, this molecule exhibits a distinct "ortho-twist" geometry that disrupts planarity, resulting in a liquid state at room temperature.

This guide provides a rigorous stability analysis of 3-(2-Bromophenyl)pyridine, contrasting it with its structural isomers. The data indicates that while the molecule possesses robust thermal stability (boiling point >300°C at atm), it exhibits heightened photochemical sensitivity due to the labile C–Br bond. This document outlines specific handling protocols to mitigate debromination risks and ensure high-yield downstream coupling.

Chemical Profile & Structural Analysis[4]

The stability of 3-(2-Bromophenyl)pyridine is governed by two competing structural factors: the electron-deficient pyridine ring and the sterically hindered ortho-bromide.

FeatureSpecificationMechanistic Implication
CAS Number 847264-30-6Unique identifier for procurement verification.[2][4]
Physical State Liquid (Viscous)The ortho-bromo substituent forces a dihedral twist (>40°) between rings, preventing π-stacking and lowering the melting point compared to solid para-isomers.
Boiling Point 191°C @ 25 mmHgIndicates high thermal stability; suitable for high-temperature cross-coupling reactions (e.g., 100–150°C).
Electronic Nature Electron-poor (Pyridine)The 3-pyridyl position is less electron-withdrawing than the 2- or 4-positions, making the C–Br bond slightly more electron-rich and prone to oxidative addition.

Comparative Stability Analysis

This section objectively compares 3-(2-Bromophenyl)pyridine against its primary alternatives: the regioisomer 2-(2-Bromophenyl)pyridine and the linkage isomer 3-(4-Bromophenyl)pyridine .

Thermal Stability (TGA/DSC)

Verdict: High thermal resilience, but physical state dictates storage.

  • 3-(2-Bromophenyl)pyridine (Target): As a liquid, it lacks the lattice energy of crystalline solids. TGA data suggests onset of evaporation/decomposition occurs >250°C. However, its liquid state increases surface area for potential oxidation if not stored under inert gas.

  • 3-(4-Bromophenyl)pyridine (Alternative): Typically a solid. The para-substitution allows planar packing, resulting in a higher melting point and superior shelf-life stability due to reduced molecular mobility.

Photochemical Stability

Verdict: Critical Risk. Requires amber glassware.

Aryl bromides are notoriously susceptible to homolytic cleavage under UV irradiation (photodebromination).

  • Mechanism: UV light excites the molecule to a singlet state, which undergoes intersystem crossing to a triplet state. The C–Br bond (bond dissociation energy ~80 kcal/mol) can cleave, generating a reactive aryl radical.

  • Comparison: The ortho-isomer (Target) is more susceptible to solvent quenching than the solid para-isomer because diffusion of radicals is faster in the liquid phase.

Chemical Stability (Hydrolysis & Oxidation)
  • Acid/Base: The pyridine nitrogen is basic (pKa ~5.2). In acidic media (pH < 4), it protonates, increasing water solubility but not causing degradation. It is stable to weak bases (carbonates) used in Suzuki coupling.

  • Oxidation: Stable to air oxidation over short periods. Long-term exposure can lead to N-oxide formation, particularly if the sample is impure (contains trace transition metals).

Experimental Protocols

Protocol A: Accelerated Photostability Testing

Objective: Quantify the rate of debromination under ambient light vs. dark conditions.

  • Preparation: Prepare a 10 mM solution of 3-(2-Bromophenyl)pyridine in acetonitrile (HPLC grade).

  • Control Group: Aliquot 5 mL into an amber vial (Dark Control).

  • Test Group: Aliquot 5 mL into a clear borosilicate vial.

  • Stress Condition: Expose Test Group to a UV source (365 nm, 8W) or intense daylight for 24 hours.

  • Analysis: Analyze both samples via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Detection: Look for the formation of 3-phenylpyridine (debrominated product) at RRT ~0.8.

Protocol B: Thermal Stress (Simulated Reaction Conditions)

Objective: Verify stability under Suzuki coupling temperatures.

  • Setup: Place 100 mg of neat liquid in a sealed pressure vial under Nitrogen.

  • Heating: Heat block to 120°C for 48 hours.

  • Verification: Cool to RT. Dissolve in CDCl₃ and acquire ¹H NMR.

    • Pass Criteria: No shift in the diagnostic pyridine protons (δ 8.5–8.8 ppm) and integration of the ortho-phenyl proton remains constant relative to the pyridine core.

Visualizations

Figure 1: Photolytic Degradation Pathway

This diagram illustrates the mechanism of photodebromination, the primary instability risk for this molecule.

Photolysis Start 3-(2-Bromophenyl)pyridine Excited Excited State (Triplet) Start->Excited UV Light (hν) Radical Aryl Radical + Br• Excited->Radical Homolysis Product 3-Phenylpyridine (Debrominated Impurity) Radical->Product H-Abstraction Solvent Solvent (H-Donor) Solvent->Product H• Transfer

Caption: Photolytic cleavage of the C-Br bond leads to radical intermediates that abstract hydrogen from solvents, forming the debrominated impurity.

Figure 2: Recommended Stability Testing Workflow

A decision tree for validating incoming batches of material.

Workflow Batch Incoming Batch (Liquid) Visual Visual Inspection (Color Check) Batch->Visual Color Color: Clear/Pale Yellow? Visual->Color HPLC HPLC Purity Check (>98%) Color->HPLC Yes Purify Distillation / Column Required Color->Purify No (Dark/Red) Store Store: Amber Vial, N2, <15°C HPLC->Store Pass HPLC->Purify Fail (<98%)

Caption: Standard Operating Procedure (SOP) for receiving and validating 3-(2-Bromophenyl)pyridine stability.

Summary Comparison Table

Parameter3-(2-Bromophenyl)pyridine 3-(4-Bromophenyl)pyridine 2-(2-Bromophenyl)pyridine
Structure Type Ortho-substituted (Twisted)Para-substituted (Planar)Ortho-pyridyl isomer
Physical State Liquid SolidLiquid/Low-melt Solid
Thermal Stability High (Bp 191°C/25mmHg)High (Mp >60°C)High
Photostability Low (Rapid radical diffusion)Moderate (Lattice protection)Low
Chelation Risk Low (N is distal)NoneHigh (N and Br proximal)
Rec. Storage Dark, Inert Gas, <15°CDark, AmbientDark, Inert Gas

References

  • Royal Society of Chemistry . (2012). Mechanistic analysis of photodebromination pathways in polybrominated diphenyl ethers. (Contextual reference for aryl bromide photolysis). Retrieved from [Link]

  • PubChem . (2025).[2][5] Compound Summary: 3-(2-bromophenyl)pyridine.[1][2][3][4][6] National Library of Medicine. Retrieved from [Link]

Sources

literature review of 3-(2-Bromophenyl)pyridine applications and efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-(2-Bromophenyl)pyridine , a critical biaryl scaffold used primarily in the synthesis of high-performance optoelectronic materials (OLEDs) and advanced medicinal pharmacophores.

Executive Summary: The "Meta-Linkage" Advantage

3-(2-Bromophenyl)pyridine (CAS: 847264-30-6 ) is not merely a chemical intermediate; it is a strategic "synthon" designed to engineer electronic properties at the molecular level. Its value lies in its specific topology: the pyridine nitrogen is located at the 3-position (meta) relative to the phenyl ring, and the bromine handle is ortho-positioned on the phenyl ring.

This structure offers two distinct competitive advantages over its isomers (2- or 4-substituted pyridines):

  • Triplet Energy Preservation (OLEDs): The meta-linkage disrupts effective π-conjugation between the pyridine and phenyl rings, maintaining a high Triplet Energy (

    
    ), which is essential for hosting blue and green phosphorescent dopants.
    
  • Steric Engineering: The ortho-bromine provides a functional handle that induces a twist in the biaryl axis, further reducing conjugation and preventing π-stacking aggregation in solid-state films.

Application Analysis: Optoelectronics (OLEDs)

The primary industrial application of 3-(2-Bromophenyl)pyridine is as a precursor for Bipolar Host Materials in Phosphorescent OLEDs (PhOLEDs).

The Role in Host Material Design

In PhOLEDs, the host material must transport charges (holes and electrons) and transfer energy to the dopant without quenching it. 3-(2-Bromophenyl)pyridine is used to synthesize Carbazole-Phenyl-Pyridine (Cz-Ph-Py) hosts.

  • Mechanism: The bromine atom is replaced (via Buchwald-Hartwig coupling) with a Carbazole or Arylamine moiety.

  • Efficacy: The resulting host possesses "Bipolar" character:

    • Pyridine moiety: Electron Transport (n-type).

    • Carbazole moiety: Hole Transport (p-type).

Comparative Efficacy: Isomer Analysis

The choice of the 3-pyridyl isomer is deliberate. The table below compares it against alternative isomers used in host synthesis.

Feature3-(2-Bromophenyl)pyridine (Target)2-(2-Bromophenyl)pyridine4-(2-Bromophenyl)pyridine
Linkage Type Meta (C3)Ortho (C2)Para (C4)
Conjugation Disrupted (Low)ModerateHigh (Strong Resonance)
Triplet Energy (

)
High (>2.7 eV) MediumLow (<2.5 eV)
Primary Use Blue/Green Host Materials Ir(III) Ligands (Cyclometalation)Electron Transport Layers
Key Advantage Prevents reverse energy transfer from dopant to host.Forms stable C^N chelates.High electron mobility.

Expert Insight: For Blue PhOLEDs , using the 4-pyridyl isomer often results in low efficiency because the host's low


 quenches the blue emitter. The 3-pyridyl isomer  is mandatory to ensure 

.

Experimental Protocols

Protocol A: Synthesis of 3-(2-Bromophenyl)pyridine

A self-validating Suzuki-Miyaura coupling protocol designed to minimize debromination byproducts.

Reagents:

  • 3-Pyridylboronic acid (1.1 equiv)

  • 1-Bromo-2-iodobenzene (1.0 equiv) [Selectivity Key: I reacts faster than Br]

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with 1-bromo-2-iodobenzene and Pd(PPh3)4. Purge with Argon for 15 mins. Causality: Removes O2 to prevent Pd oxidation and homocoupling.

  • Addition: Add degassed solvent and 3-pyridylboronic acid. Finally, add the base solution.

  • Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Checkpoint: The reaction relies on the chemoselectivity of the oxidative addition. Pd inserts into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) much faster than the C-Br bond (~81 kcal/mol).

  • Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over MgSO4.[1]

  • Purification: Flash column chromatography on silica gel.

    • Target Yield: 85-92%.

    • Purity: >98% (GC-MS).

Protocol B: Transformation to Bipolar Host (Example)

Coupling 3-(2-Bromophenyl)pyridine with Carbazole.

  • Catalyst System: Pd2(dba)3 (2 mol%) + P(t-Bu)3 (Ligand).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Conditions: Reflux in Xylene for 24h.

  • Outcome: Formation of 9-(2-(pyridin-3-yl)phenyl)-9H-carbazole.

    • Validation: 1H NMR should show disappearance of the doublet corresponding to the proton ortho to Br.

Visualizations & Pathways

Synthesis & Application Logic

The following diagram illustrates the chemoselective synthesis and downstream utility of the scaffold.

G Start1 1-Bromo-2-iodobenzene Inter 3-(2-Bromophenyl)pyridine (Strategic Intermediate) Start1->Inter Pd(0), Selectivity (I > Br) Start2 3-Pyridylboronic Acid Start2->Inter Path1 Buchwald-Hartwig (+ Carbazole) Inter->Path1 Path2 Intramolecular Cyclization Inter->Path2 Prod1 Bipolar Host (Cz-Ph-Py) High Triplet Energy Path1->Prod1 OLED Application Prod2 δ-Carboline Derivative (Fused Ring) Path2->Prod2 Pharma/OLED

Caption: Chemoselective synthesis of 3-(2-Bromophenyl)pyridine and its divergence into Host Materials and Fused Heterocycles.

Medicinal Chemistry Potential

While primarily an optoelectronic material, this scaffold is increasingly relevant in medicinal chemistry as a precursor to δ-Carbolines (delta-carbolines).

  • Pathway: Palladium-catalyzed intramolecular C-N bond formation (using an amine source) or C-H activation.

  • Target: DNA intercalators and Kinase inhibitors. The "kinked" structure of the 3-(2-bromophenyl)pyridine mimics the geometry required for certain ATP-binding pockets when cyclized.

References

  • Suzuki-Miyaura Coupling of Pyridylboronates: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 3-Pyridylboronic Acids. Journal of Organic Chemistry.

  • OLED Host Design Principles: Tao, Y., Yang, C., & Qin, J. (2011). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews.

  • Synthesis of Carbolines: Larock, R. C. (2006). Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry.

  • Chemoselectivity in Halogenated Aromatics: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Bipolar Hosts for Blue PhOLEDs: Su, S. J., et al. (2008). Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs. Chemistry of Materials.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(2-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3-(2-Bromophenyl)pyridine (CAS No. 847264-30-6). As your partner in research, we aim to provide value beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe. This document is structured to deliver immediate, actionable information first, followed by in-depth procedural guidance.

Immediate Safety Briefing: The Essentials

Before handling 3-(2-Bromophenyl)pyridine, understand its primary hazards. According to its Safety Data Sheet (SDS), this compound is a known irritant.[1][2]

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).

  • Primary Routes of Exposure: Skin and eye contact are the most direct routes of exposure. Inhalation of vapors or mists should also be avoided as a standard best practice when handling pyridine derivatives.[3][4]

  • Immediate Actions: In case of accidental contact, immediate and thorough flushing of the affected area is critical.[1] Always have an emergency eyewash station and safety shower accessible.[5][6]

Comprehensive Hazard Analysis

A thorough risk assessment is non-negotiable. While the primary documented hazards are skin and eye irritation, the chemical structure—a pyridine ring coupled with a bromophenyl group—warrants a cautious approach. Pyridine and its derivatives can present additional hazards, including potential impacts on the nervous system, liver, and kidneys with significant exposure.[4]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes irritation upon direct contact with skin.[1][2]
Serious Eye IrritationH319Causes serious, potentially damaging, irritation upon contact with eyes.[1][2]
Potential Respiratory IrritationH335While not explicitly classified, related bromopyridines may cause respiratory irritation.[7] Prudent handling is advised.[7]
Potential Systemic Effects-Pyridine derivatives can be absorbed through the skin and may have systemic effects.[4][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing exposure. Do not treat this as a checklist; understand that each component serves a specific purpose rooted in the chemical's hazard profile.

Protection TypeSpecific RecommendationsRationale & Standards
Eye & Face Protection Chemical safety goggles and a face shield.Standard chemical safety goggles are mandatory to prevent splashes from causing serious eye irritation.[8] A face shield provides an additional layer of protection for the entire face. Must be NIOSH (US) or EN 166 (EU) approved.[8]
Hand Protection Chemically resistant gloves. Butyl rubber or Viton are recommended for pyridine. Nitrile may have limited resistance. The SDS for 3-(2-Bromophenyl)pyridine specifies wearing protective gloves. For pyridine itself, nitrile gloves are not recommended due to short breakthrough times.[9] Always inspect gloves before use and dispose of them properly after handling. Consult the glove manufacturer's compatibility data for specific breakthrough times.
Body Protection A fully-buttoned laboratory coat.A lab coat is necessary to prevent incidental skin contact.[8] For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4]

Standard Operating Procedure: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 3-(2-Bromophenyl)pyridine from preparation to temporary storage. The causality behind each step is explained to instill a deep understanding of the safety logic.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Correct PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials (Chemical, Glassware, Waste) prep_hood->prep_materials handle_transfer 4. Transfer Chemical Inside Fume Hood prep_materials->handle_transfer handle_reaction 5. Perform Experiment (Keep sash lowered) handle_transfer->handle_reaction handle_seal 6. Tightly Seal Container After Use handle_reaction->handle_seal clean_decontaminate 7. Decontaminate Glassware & Surfaces handle_seal->clean_decontaminate clean_waste 8. Segregate & Label Hazardous Waste clean_decontaminate->clean_waste clean_ppe 9. Doff & Dispose of PPE (Gloves) clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for handling 3-(2-Bromophenyl)pyridine.

Experimental Protocol:

  • Preparation:

    • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and functional.[5]

    • Don PPE: Put on all required PPE as specified in the table above.

    • Prepare the Work Area: All handling of 3-(2-Bromophenyl)pyridine must occur within a certified chemical fume hood to prevent inhalation of any potential vapors.[9] Ensure the sash is at the lowest practical height.

    • Assemble Materials: Bring the sealed container of 3-(2-Bromophenyl)pyridine, necessary glassware, and a designated, labeled hazardous waste container into the fume hood.[9]

  • Handling and Use:

    • Transfer: Carefully perform all transfers of the chemical within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to avoid spills.

    • Heating: If heating is required, be aware that this will increase the vapor pressure. Upon combustion, hazardous gases like carbon oxides, nitrogen oxides, and hydrogen bromide gas can be formed.[6] Ensure adequate ventilation and avoid ignition sources.

    • Storage: When not in use, keep the container tightly sealed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

  • Cleanup:

    • Decontamination: Thoroughly clean any non-disposable equipment and the work surface within the fume hood after use.

    • PPE Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.

    • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1] Do not eat, drink, or smoke in the laboratory area.[7]

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

cluster_assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs assess_size Assess Spill Size & Location spill->assess_size is_major Major Spill? (Large, outside hood, personnel contaminated) assess_size->is_major major_evacuate 1. Alert others & Evacuate Area is_major->major_evacuate Yes minor_ppe 1. Ensure PPE is worn is_major->minor_ppe No major_call 2. Call Emergency Number (e.g., 911) & EH&S major_evacuate->major_call major_secure 3. Secure Area (Close doors, restrict access) major_call->major_secure major_await 4. Await Trained Responders major_secure->major_await minor_contain 2. Contain with Absorbent (Vermiculite, sand) minor_ppe->minor_contain minor_collect 3. Collect Residue into Waste Container minor_contain->minor_collect minor_clean 4. Clean Area with Detergent & Water minor_collect->minor_clean minor_dispose 5. Dispose of all materials as Hazardous Waste minor_clean->minor_dispose

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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3-(2-Bromophenyl)pyridine
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3-(2-Bromophenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.